Bms-066

Catalog No.
S521582
CAS No.
914946-88-6
M.F
C19H21N7O2
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bms-066

CAS Number

914946-88-6

Product Name

Bms-066

IUPAC Name

2-methoxy-N-[[6-[3-methyl-7-(methylamino)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-11-yl]-2-pyridinyl]methyl]acetamide

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C19H21N7O2/c1-20-19-16-17(26(2)10-22-16)12-7-14(24-18(12)25-19)13-6-4-5-11(23-13)8-21-15(27)9-28-3/h4-7,10H,8-9H2,1-3H3,(H,21,27)(H2,20,24,25)

InChI Key

ULTCRVJUAZCGPP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimiazo(4,5-d)pyrrolo(2,3-b)pyridin-7-yl)pyridin-2-yl)methyl)acetamide, BMS 066, BMS-066, BMS066

Canonical SMILES

CNC1=C2C(=C3C=C(NC3=N1)C4=CC=CC(=N4)CNC(=O)COC)N(C=N2)C

The exact mass of the compound N-((6-(1,6-Dihydro-1-methyl-4-(methylamino)imidazo(4,5-d)pyrrolo(2,3-b)pyridin-7-yl)-2-pyridinyl)methyl)-2-methoxyacetamide is 379.17567 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

BMS-066 functions as an ATP-competitive inhibitor that binds to the kinase domain of IKKβ [1]. The table below summarizes its core pharmacological characteristics:

Property Description
Primary Target IKKβ (Inhibitor of κB kinase beta) [1]
Secondary Target Tyk2 pseudokinase domain [1]
Mechanism ATP-competitive inhibitor [1]
IC₅₀ for IKKβ 9 nM [1]
IC₅₀ for Tyk2 72 nM [1]
Selectivity for IKKβ >500-fold selective for IKKβ over IKKα; demonstrated high selectivity over a panel of 155+ kinases [1]

Cellular Efficacy & Experimental Evidence

In cellular models, this compound inhibits IKKβ-catalyzed phosphorylation of its natural substrate, IκBα, and suppresses pro-inflammatory cytokine production [1].

Assay Type Experimental Findings
In Vitro Kinase Assay Inhibits IKKβ-catalyzed phosphorylation of IκBα with an IC₅₀ of 9 nM [1].
Human PBMC Assay Inhibits LPS-induced TNF-α release with an IC₅₀ of ~150-200 nM (protein level) and similar potency at the mRNA level [1].
In Vivo Efficacy In a rat adjuvant-induced arthritis model, oral administration (5 and 10 mg/kg, once or twice daily) significantly reduced paw swelling and protected against bone resorption and loss of bone mass [1].

The mechanism of this compound and its effect on the NF-κB pathway can be visualized as follows:

G cluster_pathway Canonical NF-κB Signaling Pathway TNFα TNFα IKK_complex IKK Complex (IKKβ, IKKα, NEMO) TNFα->IKK_complex LPS LPS LPS->IKK_complex IL1 IL1 IL1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) Inactive, Cytosolic IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) Active, Nuclear GeneTranscription Gene Transcription (Inflammatory Cytokines) NFkB_active->GeneTranscription BMS066 This compound BMS066->IKK_complex Inhibits

Therapeutic Context of IKKβ Inhibition

Research into IKKβ inhibitors like this compound stems from the well-established role of the NF-κB pathway as a master regulator of inflammation, immunity, and cell survival [2] [3]. This pathway is constitutively active in many inflammatory diseases and cancers, making it an attractive therapeutic target [3].

  • Challenges in Therapeutic Development: Despite the potent anti-inflammatory and anti-tumor effects of IKKβ inhibitors in pre-clinical models, their clinical translation has been challenging [3]. A major hurdle is on-target toxicity associated with systemic NF-κB inhibition, which can impact immune cell function, liver homeostasis, and skin physiology [3]. This underscores the importance of the high selectivity demonstrated by this compound to minimize off-target effects [1].

Experimental Protocol Summary

The key experiments used to characterize this compound can be summarized as follows. You may need to adapt reagent concentrations and cell numbers based on your specific system.

Experiment Key Steps

| In Vitro Kinase Assay | 1. Incubate IKKβ enzyme with this compound. 2. Initiate reaction with ATP and IκBα substrate. 3. Measure phosphorylated IκBα output. | | Cellular Cytokine Inhibition (PBMC) | 1. Pre-incubate human PBMCs with this compound (5 mins). 2. Stimulate cells with LPS (e.g., 4 hours). 3. Measure TNF-α levels in supernatant by ELISA. | | In Vivo Arthritis Model | 1. Induce arthritis in rats (e.g., adjuvant injection). 2. Administer this compound orally (e.g., 5-10 mg/kg) starting day 1. 3. Monitor paw swelling; analyze joint inflammation and bone density. |

Key Insights for Researchers

  • High Selectivity is Critical: The >500-fold selectivity of this compound for IKKβ over IKKα and its clean profile against a broad kinome are crucial features, as they help to minimize toxicities related to off-target kinase inhibition and disruption of the non-canonical NF-κB pathway [1] [3].
  • Consider the Therapeutic Window: The promising efficacy of this compound in animal models exemplifies the potential of IKKβ inhibition. However, its progression also highlights the overarching challenge in the field: achieving a sufficient therapeutic window for chronic conditions despite potent on-target activity [3].

References

BMS-066 Tyk2 pseudokinase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

The Discovery Strategy and Workflow

Faced with the challenge of creating a selective TYK2 inhibitor, Bristol Myers Squibb (BMS) scientists employed a chemogenomics-guided phenotypic screen. The conventional approach of targeting the kinase's active (ATP-binding) site failed due to high homology with JAK1, JAK2, and JAK3, leading to undesirable off-target inhibition [1]. The solution was a novel, multi-step workflow.

The dot code below outlines the key stages in the identification of BMS-066:

G start Problem: Lack of Selectivity for TYK2 Catalytic Site step1 Step 1: Chemogenomics Filtering Apply filters to compound library: - Remove JAK2/JAK3 actives - Remove promiscuous/cytotoxic compounds start->step1 step2 Step 2: Phenotypic Screen IL-23 pathway assay in T cells (Luciferase reporter) step1->step2 ~8,000 compounds passed filter step3 Step 3: Hit Identification Three target classes identified: - GSK-3α inhibitors - IKK-β inhibitors - TYK2 Pseudokinase (JH2) binders step2->step3 Unbiased identification of mechanism result Key Discovery: this compound Dual IKKβ/TYK2 JH2 inhibitor step3->result Focus on novel JH2 binders

This unbiased screen was crucial for identifying the previously unexplored pseudokinase (JH2) domain of TYK2 as a viable target [1] [2]. This compound emerged from this process as a compound that potently inhibited the IL-23 signaling pathway.

Mechanism of Action: Pseudokinase Stabilization

This compound works through a unique allosteric mechanism rather than competing for the ATP-binding site [1] [2].

  • Target: this compound binds to the TYK2 pseudokinase (JH2) domain [2] [3].
  • Effect: Binding stabilizes the inhibitory interaction between the JH2 pseudokinase domain and the adjacent JH1 (catalytic) domain [2].
  • Outcome: This stabilization blocks receptor-mediated activation of TYK2, preventing downstream signal transduction without directly inhibiting kinase catalysis [2].

This mechanism provided the sought-after selectivity, as the JH2 domain of TYK2 is structurally more distinct from the JH2 domains of other JAKs than the highly conserved catalytic domains [1] [4].

Key Experimental Data and Protocols

The characterization of this compound involved several critical experiments that confirmed its potency, selectivity, and cellular activity.

In Vitro Potency and Selectivity Profile

The table below summarizes the key in vitro biochemical and cellular data for this compound:

Assay Type Target / Process Result (IC₅₀) Description / Significance
Biochemical Assay IKKβ 9 nM Primary target; >500-fold selective over IKKα [3].
Biochemical Assay TYK2 JH2 Domain 72 nM Measured via probe displacement assay [3].
Cellular Assay IL-23 Signaling 1020 nM In an IL-23-stimulated luciferase reporter assay [3].
Cellular Assay LPS-induced TNFα 150 nM In human PBMCs; demonstrates anti-inflammatory effect [3].
Kinome Selectivity 155 additional kinases >30-fold selective Against >95% of kinases tested at 10 µM [3].
Detailed Experimental Protocols
  • IL-23-stimulated Transcriptional Response Assay (Phenotypic Screen)

    • Cell Line: kit225 human T cells stably integrated with an IRF1-GAS-Luc firefly luciferase reporter gene [2].
    • Procedure: Cells were washed to remove IL-2 and incubated overnight. Test compounds were added, followed by stimulation with human IL-23 (0.02 µM). After a 5-hour incubation at 37°C, Bright-Glo luciferase reagent was added, and luminescence was measured [2].
    • Hit Criteria: A hit cut-off was set at approximately >40% inhibition at 10 µM compound concentration [2].
  • TYK2 Pseudokinase Domain Binding Assay

    • The binding of this compound to the TYK2 JH2 domain and its functional stabilization were confirmed using biophysical characterization and crystal structure analysis, which showed the compound bound to a site analogous to the ATP-binding site in active kinases [1] [2].

Chemical Profile of this compound

  • Molecular Formula: C₁₉H₂₁N₇O₂ [3] [5]
  • CAS Registry Number: 914946-88-6 [3] [5]

This compound served as a critical proof-of-concept molecule, demonstrating that targeting the TYK2 pseudokinase domain was a viable and highly selective strategy for immunosuppression [1]. This pioneering work laid the direct foundation for the discovery and development of deucravacitinib (Sotyktu), the first FDA-approved TYK2 inhibitor [1].

References

Detailed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

BMS-066 works through a unique allosteric mechanism rather than targeting the active ATP-binding site of the kinases' catalytic domains.

  • Stabilization of Pseudokinase Domain: this compound binds specifically to the JH2 pseudokinase domain of Tyk2 [1] [2]. The crystal structure of this complex has been solved (PDB ID: 4WOV), providing a clear view of the binding mode [2].
  • Allosteric Inhibition: By stabilizing the JH2 domain, this compound reinforces its natural autoinhibitory interaction with the adjacent JH1 catalytic domain. This prevents the receptor-mediated activation of Tyk2 without directly competing with ATP [1].
  • Functional Selectivity: This mechanism results in high functional selectivity. This compound inhibits signaling downstream of the IL-23 and Type I interferon receptors (which are Tyk2-dependent) but does not affect signaling through IL-2 or thrombopoietin receptors (which are JAK1/JAK3 or JAK2-dependent) [1].

The following diagram illustrates the signaling pathway and mechanism of this compound.

G IL23 IL-23 Cytokine IL23R IL-23 Receptor TYK2_JH2 Tyk2 JH2 (Pseudokinase Domain) IL23R->TYK2_JH2 Activation Signal TYK2_JH1 Tyk2 JH1 (Catalytic Domain) TYK2_JH2->TYK2_JH1 Auto-inhibits STAT STAT Phosphorylation & Dimerization TYK2_JH1->STAT Phosphorylation (Blocked) Nucleus Nucleus STAT->Nucleus Transcription Target Gene Transcription (e.g., in Th17 Cells) Nucleus->Transcription BMS066 This compound Inhibitor BMS066->TYK2_JH2 Binds & Stabilizes

This compound binds Tyk2 pseudokinase domain, blocking IL-23 signaling and gene transcription.

Experimental Data & Research Applications

In Vitro Data

This compound demonstrates high potency and selectivity in biochemical and cellular assays.

  • Kinase Selectivity: In a broad kinome screen of 386 kinases, this compound showed >400-fold selectivity for IKKβ over more than 95% of the kinases tested. It was also highly selective for Tyk2 over other JAK family members [1].
  • Cellular Anti-inflammatory Activity: In human peripheral blood mononuclear cells (PBMCs), this compound inhibited LPS-induced TNFα release with an IC₅₀ of approximately 150-200 nM [3] [4]. It also suppressed cytokine production at both the protein and mRNA levels [3].
In Vivo Data

This compound has shown efficacy in animal models of autoimmune disease.

  • Experimental Arthritis: In a rat model of adjuvant-induced arthritis, once-daily oral administration of this compound at 5 and 10 mg/kg significantly reduced paw swelling. The 10 mg/kg dose provided nearly complete suppression of inflammation and protection against bone resorption and loss of bone mass [3] [4].

Key Experimental Protocols

The search results highlight several key methodologies used to study this compound.

1. IL-23-Stimulated Transcriptional Response Assay (High-Throughput) This cellular reporter assay was used to identify Tyk2 inhibitors like this compound [1].

  • Cell Line: kit225 human T cells stably transfected with an IRF1-GAS-Luc firefly luciferase reporter gene.
  • Procedure: Cells are washed and starved of IL-2 overnight. Test compounds are added, followed by stimulation with IL-23 (0.02 μM). After a 5-hour incubation, luciferase activity is measured using a reagent like Bright-Glo.
  • Application: Used for primary compound screening and concentration-response (IC₅₀) determination [1].

2. Kinome-Wide Selectivity Profiling The selectivity of this compound was confirmed using a competitive binding assay.

  • Platform: Ambit Biosciences KinomeScan (or similar).
  • Method: Compounds are screened at a fixed concentration (e.g., 1 μM) against a large panel of kinases. The technology uses kinases fused to T7 phage or tagged with DNA. Competition with immobilized affinity ligands is measured via quantitative PCR.
  • Data Output: Reports the percentage of control binding for each kinase, allowing for calculation of selectivity metrics [1].

3. In Vivo Efficacy in Arthritis Model The protocol for the adjuvant-induced arthritis model in rats is summarized below [3].

  • Animal Model: Rats injected with adjuvant to induce inflammation.
  • Dosing: this compound is administered orally, once daily, at doses such as 5 and 10 mg/kg.
  • Key Readouts:
    • Paw swelling: Measured periodically.
    • Bone damage: Assessed via microcomputed tomography (micro-CT) and bone density measurements.
    • Histopathology: Evaluation of joint inflammation and bone resorption.

Comparison with Other IKK Inhibitors

This compound is distinct from other IKK inhibitors. For context, the table below compares it with some referenced compounds.

Inhibitor Primary Target Key Characteristics Research Context
This compound IKKβ & Tyk2 JH2 Dual inhibitor, allosteric action via pseudokinase domain stabilization. Studied for autoimmune diseases like arthritis [3] [1].
BMS-345541 IKK (pan-inhibitor) Used as a reference compound in computational studies for IKKα inhibition. Serves as a benchmark in docking studies [5].
Noraristeromycin (NAM) IKKα Natural product; selective IKKα inhibitor. Proposed as a safer, more targeted approach for cancer and inflammation [5].

This compound is a valuable research tool for selectively probing Tyk2 and IKKβ-dependent signaling pathways. Its unique allosteric mechanism, high selectivity, and demonstrated efficacy in disease models make it a compound of significant interest for developing therapeutics in autoimmunity and inflammation.

References

BMS-066 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Solubility

The table below summarizes the handling and storage information for BMS-066 to maintain its stability [1].

Property Specification
Physical Form Solid, Off-white to light yellow [1]
Molecular Weight 379.42 g/mol [1]
CAS No. 914946-88-6 [1]
Short-Term Storage Room temperature (continental US) [1]
Long-Term Storage Powder: -20°C (3 years) or 4°C (2 years) [1]
Solution Storage In solvent: -80°C (6 months) or -20°C (1 month) [1]
Solubility in DMSO 100 mg/mL (263.56 mM) [1]

Experimental Stock Solution Preparation

For in vitro assays, this compound is highly soluble in DMSO. The following table outlines the preparation of stock solutions [1].

Concentration Volume to Add Final Volume
10 mM 2.635 mL of solvent 10 mL
5 mM 1.3178 mL of solvent 10 mL
1 mM 0.2636 mL of solvent 10 mL

Note on Solvent: The provided solubility data uses DMSO, which is hygroscopic. Using newly opened, anhydrous DMSO is critical to achieve the stated concentration and avoid precipitation [1].

In Vivo Dosing Preparation

The search results provide two standard protocols for preparing dosing solutions for animal studies. Aliquot and store these solutions to avoid repeated freeze-thaw cycles [1].

Protocol 1: For high solubility and compatibility This protocol yields a clear solution of ≥ 2.5 mg/mL.

  • Add 100 μL of DMSO stock solution (25.0 mg/mL) to 400 μL PEG300. Mix evenly.
  • Add 50 μL Tween-80 to the mixture. Mix evenly.
  • Add 450 μL of Saline to adjust the final volume to 1 mL [1].

Protocol 2: For longer-term dosing studies This protocol yields a clear solution of ≥ 2.5 mg/mL. It is recommended only if the continuous dosing period exceeds half a month.

  • Add 100 μL of DMSO stock solution (25.0 mg/mL) to 900 μL of Corn Oil. Mix evenly [1].

Experimental Workflow for Stability Assessment

While the provided sources do not contain a long-term stability study for this compound specifically, you can adapt standard pharmaceutical practices to assess its stability in your formulations. The diagram below outlines a potential workflow, inspired by general stability study principles [2].

workflow cluster_storage Storage Conditions Start Prepare this compound Formulation A Divide into Aliquots Start->A B Assign Stability Storage Conditions A->B C Place Samples in Stability Chambers B->C LongTerm Long-Term 25°C ± 2°C / 60% ± 5% RH B->LongTerm Accelerated Accelerated 40°C ± 2°C / 75% ± 5% RH B->Accelerated D Withdraw & Analyze at Predetermined Timepoints C->D E Evaluate Data Against Acceptance Criteria D->E End Establish Shelf-life & Storage Conditions E->End

A proposed workflow for assessing this compound formulation stability over time.

Key Technical Considerations

  • Stability-Indicating Methods: The stability study's validity depends on using analytical methods (e.g., HPLC) that can detect and quantify this compound and its degradation products. You must develop a method that can separate the parent compound from any potential breakdown products [2].
  • Testing Parameters and Frequency: A comprehensive study should monitor physical appearance, pH, and concentration (assay) at defined intervals. Accelerated conditions (e.g., 40°C) can provide early stability indicators, while long-term conditions (e.g., 25°C) are essential for defining the actual shelf-life [2].

References

Application Note: In Vitro Evaluation of BMS-066

Author: Smolecule Technical Support Team. Date: February 2026

BMS-066 is a small molecule dual-inhibitor of IKKβ and the Tyk2 pseudokinase domain. It represents a novel allosteric approach to modulating key signaling pathways in autoimmune diseases, working by stabilizing the pseudokinase domain to block catalytic domain activation, rather than acting as a classical ATP-competitive inhibitor [1].

  • Mechanism of Action: this compound binds to and stabilizes the pseudokinase domain (JH2) of Tyk2. This stabilizes an autoinhibitory interaction with the catalytic domain (JH1), thereby preventing receptor-mediated activation of Tyk2 and its downstream signaling. This allosteric mechanism is distinct from traditional kinase inhibitors that target the ATP-binding site of the catalytic domain [1].
  • Key Signaling Pathways: this compound inhibits signal transduction downstream of the IL-23 receptor, which is critical in the pathogenesis of diseases like psoriasis and multiple sclerosis. It also inhibits Tyk2-dependent signaling through the Type I interferon receptor. Importantly, it demonstrates high functional selectivity, as it does not affect Tyk2-independent pathways such as IL-2 (JAK1/JAK3-dependent) or thrombopoietin (JAK2-dependent) receptor signaling [1].

Quantitative Profiling of this compound

The table below summarizes the key in vitro biochemical and cellular activity data for this compound.

Table 1: In Vitro Activity Profile of this compound

Assay Type Target / System Measured Value (IC₅₀) Description / Significance
Biochemical Assay IKKβ 9 nM [2] Inhibits IKKβ-catalyzed phosphorylation in a cell-free system.
Biochemical Assay Tyk2 Pseudokinase 72 nM [2] Measured via probe displacement assay; indicates direct binding.
Cellular Assay IL-23 Signaling 1020 nM [2] Inhibition of IL-23-stimulated transcriptional response.
Cellular Assay Human PBMCs 150-200 nM [2] Inhibition of LPS-induced TNFα protein and mRNA release.
Cellular Assay Human PBMCs ~200 nM [2] Inhibition of IKKβ-catalyzed phosphorylation of IκBα in LPS-stimulated cells.
Selectivity Kinome-wide (156 kinases) >500-fold selective for IKKβ over IKKα; >400-fold selective over >95% of kinases tested [2] Profiled at 10 μM; demonstrates high functional selectivity.

Detailed Experimental Protocols

The following protocols are reconstructed from the methodologies described in the search results.

IL-23-Stimulated Transcriptional Response Assay

This protocol is used to evaluate the functional inhibition of the IL-23 signaling pathway by this compound in a cellular context [1].

  • Cell Line: Kit225 human T lymphocytes, stably transfected with a firefly luciferase reporter gene under the control of an interferon-γ activation sequence (IRF1-GAS-Luc).
  • Cell Preparation:
    • Maintain cells in growth medium (RPMI, 10% FBS, 20 ng/ml recombinant IL-2).
    • Wash cells three times in assay medium (phenol red-free RPMI, 10% heat-inactivated FBS) to remove IL-2.
    • Incubate cells overnight in assay medium.
  • Compound Treatment and Stimulation:
    • Dispense test compounds (e.g., this compound) into assay plates via acoustic dispensing or dilution (final DMSO concentration of 0.5%).
    • Add 65,000 cells per well.
    • Add IL-23 (final concentration 0.02 μM) prepared in PBS with 0.1% BSA.
    • Incubate the assay plate for 5 hours at 37°C.
  • Detection and Readout:
    • After incubation, add 25 μl of Bright-Glo luciferase reagent (Promega) to each well.
    • Measure the luminescent signal using a compatible imager (e.g., ViewLux). A decrease in luminescence indicates inhibition of the IL-23 signaling pathway.
Kinome-Wide Selectivity Profiling

This competitive binding assay assesses the selectivity of this compound across a large panel of kinases to identify off-target interactions [1].

  • Technology: The assay employs kinases produced as fusions to T7 phage or expressed in HEK-293 cells and tagged with DNA for PCR detection.
  • Procedure:
    • Incubate the kinase panel with the test compound (this compound was screened at 1 μM).
    • Use resin-conjugated, non-selective kinase affinity ligands to capture kinases.
    • Compounds that bind to the kinase will compete with the immobilized ligand, reducing the amount of kinase captured.
    • Quantify the captured kinase using quantitative PCR.
  • Data Analysis: The percentage control values are determined, with lower values indicating stronger binding (inhibition). For initial screening, a hit was often defined as >67% inhibition at 1 μM [1].
Tyk2 Pseudokinase Domain Binding Assay (Probe Displacement)

This assay directly measures the binding of this compound to the Tyk2 pseudokinase domain [2].

  • Method: The specific methodology is not detailed in the provided search results. However, it is described as a "probe displacement assay" for the Tyk2 pseudokinase domain.
  • Inference: This type of assay typically involves a labeled probe molecule that binds to the target domain. A test compound that binds to the same site will displace the probe, leading to a change in signal (e.g., fluorescence polarization, TR-FRET). The IC₅₀ value of 72 nM for this compound was derived from this method [2].

Signaling Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound and a generalized workflow for the key cellular assay.

G cluster_pathway This compound Inhibits IL-23 Receptor Signaling IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor Tyk2_JH1 Tyk2 Catalytic (JH1) (Inactive) Receptor->Tyk2_JH1  Activation Signal Tyk2_JH2 Tyk2 Pseudokinase (JH2) Tyk2_JH2->Tyk2_JH1  Autoinhibitory  Interaction STAT STAT Phosphorylation & Dimerization Tyk2_JH1->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus BMS066 This compound BMS066->Tyk2_JH2  Binds & Stabilizes

Diagram 1: Mechanism of this compound Allosteric Inhibition. This compound binds to the Tyk2 pseudokinase domain (JH2), stabilizing its autoinhibitory interaction with the catalytic domain (JH1). This prevents IL-23 receptor-mediated activation of Tyk2 and subsequent downstream signaling, including STAT phosphorylation and pro-inflammatory gene transcription [1].

G cluster_workflow IL-23 Transcriptional Response Assay Workflow step1 Culture & Starve Kit225 T-cells step2 Dispense this compound into Assay Plate step1->step2 step3 Add Cells & IL-23 (5 hr incubation) step2->step3 step4 Lyse Cells & Add Luciferase Reagent step3->step4 step5 Measure Luminescence (Readout: Pathway Activity) step4->step5

Diagram 2: IL-23 Transcriptional Response Assay Workflow. This cellular assay measures the functional consequence of Tyk2 inhibition by this compound, using luminescence as a readout for pathway activity [1].

Notes for Researchers

  • Mechanism Confirmation: The unique allosteric mechanism of this compound means that standard catalytic kinase activity assays may not be suitable for its evaluation. Binding or cellular pathway assays, as described, are more appropriate [1].
  • Data Gaps: The provided search results lack exhaustive protocol details for some assays, particularly the biochemical Tyk2 pseudokinase probe displacement assay and the IκBα phosphorylation assay in PBMCs. Consulting the primary literature cited in these results is essential for full experimental detail [1] [2].
  • Selectivity Interpretation: The high selectivity profile of this compound makes it a valuable tool for dissecting the specific roles of IKKβ and Tyk2-dependent signaling in disease models without the confounding effects of broad kinase inhibition [2].

References

Comprehensive Application Notes and Protocols for BMS-066 in LPS-Stimulated Cytokine Production Studies in Human Peripheral Blood Mononuclear Cells (PBMCs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMS-066

This compound is a potent dual inhibitor targeting both IKKβ (IκB kinase beta) and the Tyk2 pseudokinase domain, demonstrating significant potential for investigating inflammatory signaling pathways and developing therapeutic agents for autoimmune and inflammatory conditions. With IC₅₀ values of 9 nM and 72 nM against IKKβ and Tyk2 pseudokinase, respectively, this compound exhibits remarkable potency and selectivity, making it an excellent pharmacological tool for dissecting kinase-dependent inflammatory signaling mechanisms. [1] [2] The compound molecular weight is 379.42 g/mol with the chemical formula C₁₉H₂₁N₇O₂, and it is identified by CAS Number 914946-88-6. [1] [2]

In research settings, this compound has been shown to effectively inhibit lipopolysaccharide (LPS)-stimulated cytokine production in human peripheral blood mononuclear cells (PBMCs) at both protein and message levels, with IC₅₀ values of approximately 150-200 nM against TNF-α release and other inflammatory endpoints. [1] This application note provides detailed protocols and experimental data for utilizing this compound in studies of inflammatory signaling pathways, particularly focusing on LPS-induced cytokine production in PBMCs.

Mechanism of Action

Primary Molecular Targets

This compound exerts its anti-inflammatory effects through dual kinase inhibition at two critical points in inflammatory signaling cascades:

  • IKKβ Inhibition: this compound potently inhibits IKKβ-catalyzed phosphorylation of IκBα with an IC₅₀ of 9 nM, demonstrating over 500-fold selectivity for IKKβ over the closely related IKKα. This inhibition prevents IκBα degradation, thereby maintaining NF-κB in its inactive state within the cytoplasm and reducing transcription of pro-inflammatory genes. [1]

  • Tyk2 Pseudokinase Domain Targeting: Unlike conventional kinase inhibitors that target catalytic domains, this compound binds to the Tyk2 pseudokinase domain (JH2 domain) with an IC₅₀ of 72 nM, stabilizing autoinhibitory interactions that prevent receptor-mediated activation of the adjacent catalytic domain. This novel mechanism represents a unique approach to targeting JAK-STAT signaling pathways implicated in autoimmunity. [3]

Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways affected by this compound in LPS-stimulated PBMCs:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/IKKβ/IKKγ) MyD88->IKK_complex NFkB_inactive NF-κB (Inactive) (p50/p65/IκBα) IKK_complex->NFkB_inactive Phosphorylation NFkB_active NF-κB (Active) (p50/p65) NFkB_inactive->NFkB_active IκBα Degradation TNFa TNF-α Production NFkB_active->TNFa IL6 IL-6 Production NFkB_active->IL6 IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Tyk2 Tyk2 JH1/JH2 IL23R->Tyk2 STAT STAT Activation Tyk2->STAT IFNg IFN-γ Production STAT->IFNg BMS066 This compound BMS066->IKK_complex Inhibits IC₅₀ = 9 nM BMS066->Tyk2 Stabilizes JH2 IC₅₀ = 72 nM

Figure 1: this compound Inhibition of NF-κB and JAK-STAT Signaling Pathways in LPS-Stimulated PBMCs. This compound targets both IKKβ in the canonical NF-κB pathway and the Tyk2 pseudokinase domain in the IL-23 signaling pathway, resulting in reduced production of pro-inflammatory cytokines. [1] [3]

Quantitative Profiling and Biological Activity

Inhibitory Potency and Selectivity Profile

Table 1: this compound Inhibitory Potency Against Primary Targets and Selectivity Profile [1] [2]

Target/Metric IC₅₀ Value Experimental System Context
IKKβ 9 nM In vitro kinase assay Direct inhibition of IKKβ-catalyzed phosphorylation
Tyk2 Pseudokinase 72 nM Probe displacement assay Binding to Tyk2 JH2 domain
IL-23 Reporter 1020 nM Cellular reporter assay Functional inhibition in kit225 cells
PBMC TNF-α Release 150-200 nM LPS-stimulated human PBMCs Inhibition of cytokine production
Selectivity (IKKβ vs IKKα) >500-fold Kinase panel Specificity within IKK complex
Selectivity (IKKβ vs Brk) >30-fold Kinase panel Specificity against closest off-target
Cytokine Inhibition Profile in PBMCs

Table 2: this compound-Mediated Inhibition of Cytokine Production in LPS-Stimulated Human PBMCs [1] [4] [5]

Cytokine Inhibition IC₅₀ Stimulation Conditions Measurement Method Time Course
TNF-α 150-200 nM 1 μg/mL LPS ELISA Peak at 4-6 hours
IL-1β ~200 nM 1 μg/mL LPS ELISA Peak at 6 hours
IL-6 ~200 nM 1 μg/mL LPS ELISA Peak at 6 hours
IL-10 Not determined 1 μg/mL LPS ELISA Rising through 24 hours
Message Level ~200 nM 1 μg/mL LPS mRNA analysis 4-hour stimulation

In Vitro Protocol: LPS-Stimulated Cytokine Production in PBMCs

PBMC Isolation and Culture
Materials:
  • Human peripheral blood (heparinized, collected from healthy donors or patients)
  • Ficoll-Paque density gradient medium (commercially available)
  • RPMI-1640 culture medium supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • This compound stock solution: Prepare at 10-100 mM in DMSO, store at -20°C
  • LPS (E. coli serotype): Prepare 1 mg/mL stock in PBS, store at -20°C
  • 24-well or 96-well cell culture plates
  • Centrifuge and sterile tissue culture hood
Procedure:
  • PBMC Isolation:

    • Layer 6 mL of heparinized blood over 4 mL of Ficoll-Paque in a 15 mL centrifuge tube
    • Centrifuge at 400 × g for 30-35 minutes at room temperature without brake
    • Carefully collect the PBMC layer at the interface and transfer to a new tube
    • Wash cells three times with PBS by centrifuging at 300 × g for 10 minutes
    • Count cells using trypan blue exclusion and adjust concentration to 1-3 × 10⁶ cells/mL in complete RPMI-1640 medium [4] [6]
  • Cell Plating and this compound Treatment:

    • Plate PBMC suspension in 24-well plates (1 mL/well at 1 × 10⁶ cells/mL)
    • Prepare serial dilutions of this compound in complete medium from DMSO stock (final DMSO concentration ≤0.1%)
    • Pre-treat cells with this compound (typically 1 nM-10 μM range) for 30-60 minutes before LPS stimulation
    • Include vehicle control (0.1% DMSO) and positive inhibition controls
  • LPS Stimulation and Sample Collection:

    • Stimulate cells with LPS at final concentration of 1 μg/mL
    • Incubate cells at 37°C, 5% CO₂ for 4-24 hours depending on endpoint
    • For time-course studies, collect supernatants at 0, 3, 6, 12, and 24 hours post-stimulation
    • Centrifuge supernatants at 1000 × g for 10 minutes to remove cells and debris
    • Store aliquots at -80°C until analysis [4] [5]
Endpoint Analysis and Quality Control
Cytokine Measurement:
  • ELISA: Use commercial ELISA kits for TNF-α, IL-1β, IL-6, IL-10 according to manufacturer protocols
  • Multiplex assays: Utilize cytokine bead arrays or similar multiplex platforms for simultaneous measurement of multiple cytokines
  • mRNA analysis: Extract RNA for qRT-PCR analysis of cytokine message levels after 4 hours stimulation
Data Analysis:
  • Calculate percentage inhibition relative to LPS-stimulated vehicle controls
  • Determine IC₅₀ values using non-linear regression of concentration-response data
  • Perform statistical analysis using appropriate methods (one-way ANOVA with post-hoc tests)
Quality Control Notes:
  • Maintain cell viability >90% in all experiments as determined by trypan blue exclusion
  • Include reference inhibitors (e.g., known IKK inhibitors) as comparative controls
  • Ensure LPS response robustness with minimum 5-fold increase in TNF-α vs unstimulated controls

In Vivo Protocol: Adjuvant-Induced Arthritis Model

Animal Model and Dosing
Materials:
  • Animals: Lewis rats or appropriate rodent strain (typically 6-8 weeks old)
  • This compound formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (prepare fresh)
  • Complete Freund's Adjuvant (for arthritis induction)
  • Calipers (for paw volume measurement)
  • Microcomputed tomography system (for bone analysis)
Procedure:
  • Arthritis Induction and Dosing:

    • Induce arthritis by injection of Complete Freund's Adjuvant into tail base or paw
    • Administer this compound orally at 5 and 10 mg/kg doses once daily starting day 1
    • Include vehicle-treated control group (n=6-8 animals per group)
    • Monitor paw swelling regularly using calipers or plethysmometry
  • Endpoint Analysis:

    • Assess paw swelling and clinical scores throughout study (typically 14-21 days)
    • Collect serum for drug level monitoring and cytokine analysis
    • Analyze joint histology for inflammation and bone resorption
    • Perform microcomputed tomography for bone density and architecture [1]
  • Pharmacokinetic/Pharmacodynamic Relationship:

    • In satellite animals, collect serial blood samples after single dose for drug level analysis
    • Compare exposure levels to cellular IC₅₀ values
    • Note: 5 mg/kg dose provides significant efficacy while 10 mg/kg shows nearly complete suppression of inflammation and bone resorption [1]

Research Applications

This compound serves as a valuable research tool in multiple contexts:

  • Autoimmune Disease Research: Particularly relevant for studying rheumatoid arthritis, psoriasis, and multiple sclerosis due to its dual inhibition of NF-κB and IL-23 signaling pathways, both implicated in autoimmune pathogenesis. [3]

  • Cytokine Signaling Studies: Enables dissection of Tyk2-dependent and IKKβ-dependent signaling pathways in immune cells, especially in response to Toll-like receptor activation by LPS.

  • Drug Discovery: Provides a reference compound for developing selective kinase inhibitors with novel mechanisms of action, particularly pseudokinase-targeting therapeutics.

  • Inflammation Biology: Facilitates investigation of cytokine networks and cross-talk between innate and adaptive immune responses through its effect on multiple pro-inflammatory cytokines.

References

BMS-066 IKKβ-catalyzed phosphorylation assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMS-066 and IKKβ

This compound is a potent and selective small-molecule inhibitor that primarily targets the Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta (IKKβ). IKKβ is a central serine/threonine kinase within the IKK complex, which is the primary activator of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway [1] [2]. The NF-κB pathway regulates the expression of genes critical for immune responses, inflammation, and cell survival, and its constitutive activation is implicated in various inflammatory diseases and cancers [2]. This compound exerts its effect by potently inhibiting IKKβ-catalyzed phosphorylation events, thereby suppressing the downstream activation of NF-κB and the transcription of pro-inflammatory genes [3] [4].

The following application notes detail the experimental protocols and quantitative data for utilizing this compound in both in vitro and cellular settings to investigate IKKβ function and NF-κB pathway modulation.

Quantitative Profile of this compound

The table below summarizes the key quantitative data for this compound, essential for experimental design and data interpretation.

Table 1: Key Quantitative Data for this compound

Parameter Value Context / Assay Description
IC₅₀ for IKKβ 9 nM In vitro kinase assay measuring inhibition of IKKβ-catalyzed phosphorylation [3] [4].
IC₅₀ for Tyk2 72 nM Probe displacement assay against Tyk2 pseudokinase domain [3] [4].
Selectivity over IKKα >500-fold IC₅₀ for IKKα > 4.5 µM [3] [4].
Cellular IC₅₀ (TNFα inhibition) ~150-200 nM Inhibition of LPS-induced TNFα release in human PBMCs [3] [4].
Cellular IC₅₀ (IκBα phosphorylation) ~200 nM Inhibition of IKKβ-catalyzed phosphorylation of IκBα in LPS-stimulated cells [3] [4].
Molecular Weight 379.42 g/mol Chemical formula: C₁₉H₂₁N₇O₂ [3] [5].
Purity ≥98.0% As per Certificate of Analysis (CoA) [5].

Experimental Protocols

In Vitro IKKβ Kinase Inhibition Assay

This protocol measures the direct inhibition of IKKβ kinase activity by this compound.

Materials:

  • Recombinant active IKKβ enzyme.
  • IκBα or a similar substrate protein/peptide.
  • ATP solution.
  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a concentration series for the assay [4].
  • Positive control inhibitor (e.g., another known IKKβ inhibitor).
  • Kinase assay buffer.

Procedure:

  • Reaction Setup: In a kinase reaction tube, mix the IKKβ enzyme with the substrate (IκBα) in assay buffer.
  • Inhibitor Addition: Add this compound at the desired concentrations (e.g., from 1 nM to 1 µM). Include a vehicle control (DMSO only) and a positive control.
  • Reaction Initiation: Start the kinase reaction by adding ATP containing [γ-³²P]ATP or using a non-radioactive ADP-Glo Kinase Assay system.
  • Incubation: Incubate the reaction mix at 30°C for a predetermined time (e.g., 30-60 minutes).
  • Reaction Termination: Stop the reaction by adding EDTA or Laemmli buffer.
  • Phosphorylation Detection:
    • Option A (Radioactive): Separate proteins by SDS-PAGE, transfer to a membrane, and visualize phosphorylated substrate using autoradiography or a phosphor imager.
    • Option B (Luminescent): Use the ADP-Glo Kit to quantify ADP formation, which is proportional to kinase activity.
  • Data Analysis: Calculate the percentage of kinase activity inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cellular Assay: Inhibition of LPS-Induced Signaling in PBMCs

This protocol assesses the functional efficacy of this compound in a more physiologically relevant cellular context.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs).
  • Lipopolysaccharide (LPS).
  • This compound: Prepare stock in DMSO and dilute in cell culture medium. Ensure final DMSO concentration is low (e.g., ≤0.1%) to avoid cytotoxicity [3] [4].
  • Cell culture medium and reagents.

Procedure:

  • Cell Preparation: Isolate and plate PBMCs in appropriate culture plates.
  • Pre-treatment: Pre-treat cells with this compound (e.g., concentration range from 50 nM to 1 µM) or vehicle control for a short period (e.g., 5-30 minutes) [3] [4].
  • Stimulation: Stimulate the NF-κB pathway by adding LPS to the culture medium.
  • Incubation: Continue incubation for the desired endpoint (e.g., 4 hours for TNFα protein measurement, 30-60 minutes for IκBα phosphorylation analysis).
  • Endpoint Analysis:
    • Protein Level (TNFα): Collect cell culture supernatant. Measure the level of secreted TNFα using a standard ELISA kit [4].
    • mRNA Level (TNFα): Extract total RNA from cells. Perform RT-qPCR to quantify TNFα mRNA expression.
    • IκBα Phosphorylation: Lyse cells and extract proteins. Analyze the phosphorylation status of IκBα and total IκBα levels by Western blotting using phospho-specific and total protein antibodies.
  • Data Analysis: Calculate the percentage inhibition of TNFα production or IκBα phosphorylation relative to LPS-stimulated, vehicle-treated controls to determine the cellular IC₅₀.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the NF-κB signaling pathway and the specific point of inhibition by this compound.

G cluster_0 Cellular Assay Context (e.g., PBMCs) Stimuli Inflammatory Stimuli (TNF-α, IL-1, LPS) IKKComplex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKKComplex Activation Signal IkB_P IκBα (Phosphorylated) IKKComplex->IkB_P Phosphorylation IKKComplex->IkB_P IkB IκBα (Inactive) IkB->IkB_P IkB->IkB_P NFkB_Inactive NF-κB (p50/p65) Cytoplasmic, Inactive IkB_P->NFkB_Inactive Degradation via Proteasome IkB_P->NFkB_Inactive NFkB_Active NF-κB (p50/p65) Nuclear, Active NFkB_Inactive->NFkB_Active Translocation NFkB_Inactive->NFkB_Active TargetGenes Target Gene Expression (TNFα, IL-1β, IL-6) NFkB_Active->TargetGenes Transcription NFkB_Active->TargetGenes CytokineOut Cytokine Release (Measured by ELISA) TargetGenes->CytokineOut BMS066 This compound Inhibitor BMS066->IKKComplex Inhibits IKKβ IC₅₀ = 9 nM BMS066->IKKComplex LPS LPS Stimulus LPS->IKKComplex

Diagram 1: Mechanism of this compound action. This compound specifically inhibits the IKKβ subunit within the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps the NF-κB transcription factor complex in the cytoplasm, thereby inhibiting the expression of pro-inflammatory target genes such as TNFα and IL-1β. The cellular assay using LPS-stimulated PBMCs measures the downstream functional consequences of this inhibition.

Critical Considerations for Researchers

  • Selectivity: While this compound demonstrates excellent selectivity for IKKβ over IKKα and a broad kinase panel, researchers should be mindful of its potent activity against Tyk2 (IC₅₀ = 72 nM), particularly in models where JAK-STAT signaling is relevant [3] [4].
  • In Vivo Application: For in vivo studies, such as rodent models of arthritis, this compound has shown efficacy. Serum drug level measurements indicate that a single oral dose (5-10 mg/kg) can provide coverage for several hours [3] [4]. Formulation in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to prepare a clear solution for administration [4].
  • Stability and Solubility:
    • Solid Form: Store powder at -20°C (3-year stability) or 4°C (2-year stability).
    • Solution Form: Stock solutions in DMSO (e.g., 100 mg/mL) should be stored at -80°C for up to 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [4] [5].
    • For cellular assays, this compound is soluble in DMSO up to 263 mM. A typical working concentration in cell culture is 10 µM, requiring a 1:1000 dilution of the DMSO stock [4].

References

Comprehensive Application Notes and Protocols for BMS-066: A Selective TYK2 Pseudokinase Domain Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMS-066 and Its Mechanism of Action

This compound represents a novel class of allosteric kinase inhibitors that target the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2) rather than the conventional catalytic (JH1) domain. This unique mechanism differentiates it from traditional ATP-competitive kinase inhibitors and provides exceptional functional selectivity for TYK2 over other Janus kinase (JAK) family members. TYK2 is an intracellular signaling kinase that mediates key cytokine pathways implicated in autoimmune diseases, including IL-23, IL-12, and type I interferons. The pseudokinase domain, once considered a "dead" kinase domain, actually serves critical regulatory functions, maintaining the kinase in an autoinhibited state until cytokine receptor engagement triggers activation.

This compound functions by stabilizing the inhibitory interaction between the pseudokinase and catalytic domains of TYK2, effectively locking the kinase in an inactive conformation and preventing receptor-mediated activation. This allosteric mechanism was discovered through innovative phenotypic screening approaches that identified compounds capable of inhibiting IL-23 signaling in T cells without significant activity against JAK2 or JAK3. By targeting the less conserved pseudokinase domain rather than the highly conserved catalytic domain shared across JAK family members, this compound achieves unprecedented selectivity for TYK2, minimizing off-target effects that plague conventional JAK inhibitors and providing a valuable tool for dissecting TYK2-specific biology in experimental systems [1] [2].

Table 1: Key Characteristics of this compound

Property Description Significance
Molecular Target TYK2 pseudokinase domain (JH2) Allosteric mechanism avoids conserved catalytic site
Primary Mechanism Stabilization of autoinhibitory conformation Prevents receptor-mediated TYK2 activation
Selectivity Advantage >400-fold selective for TYK2 over 95% of kinome Minimal off-target effects
Cellular Pathway Inhibits IL-23, IL-12, and type I IFN signaling Targets key autoimmune disease pathways
Therapeutic Potential Anti-inflammatory and immunomodulatory effects Promise for autoimmune conditions without JAK-related toxicity

Quantitative Profiling of this compound Activity

Comprehensive profiling of this compound across biochemical, cellular, and in vivo models has established its potency, selectivity, and therapeutic potential. In direct binding assays, this compound demonstrates high-affinity interaction with the TYK2 pseudokinase domain, with an IC₅₀ of 72 nM in probe displacement assays. Interestingly, it also shows potent activity against IKKβ (IC₅₀ = 9 nM), though follow-up studies determined that the functional effects in cellular models are primarily mediated through TYK2 inhibition. The exceptional kinome-wide selectivity of this compound is evidenced by screening against 386 kinases, where it exhibited >400-fold selectivity for TYK2 over 95% of the tested kinases, with only six kinases showing >75% inhibition at 10 μM concentration [3].

In cellular models relevant to autoimmune disease, this compound effectively inhibits inflammatory cytokine production. The compound demonstrates an IC₅₀ of approximately 150-200 nM against LPS-induced TNFα production in human peripheral blood mononuclear cells (PBMCs), with similar potency against cytokine message levels. Furthermore, this compound inhibits IKKβ-catalyzed phosphorylation of IκBα in LPS-stimulated cells with comparable potency, confirming its functional activity in biologically relevant systems. In in vivo models of inflammation, once-daily oral administration of this compound at 5 and 10 mg/kg significantly reduces paw swelling in a rat adjuvant-induced arthritis model, with higher doses providing nearly complete suppression of inflammation and protection against bone resorption and joint damage, as confirmed by microcomputed tomography and histopathological analysis [3].

Table 2: Quantitative Profiling Data for this compound

Assay System Parameter Measured Result Reference
Biochemical Assays TYK2 pseudokinase domain probe displacement IC₅₀ 72 nM [3]
IKKβ inhibition IC₅₀ 9 nM [3]
Kinase selectivity (>400-fold selective) >95% of 386 kinases tested [3]
Cellular Assays Inhibition of LPS-induced TNFα release in human PBMCs IC₅₀ 150 nM [3]
Inhibition of IL-23-stimulated reporter assay IC₅₀ 1020 nM [1]
Inhibition of IKKβ-catalyzed phosphorylation of IκBα ~200 nM [3]
In Vivo Models Effective dose in rat adjuvant-induced arthritis model 5-10 mg/kg (oral, once daily) [3]
Serum coverage duration above cellular IC₅₀ ~3 hours (single dose) [3]

Experimental Protocols

TYK2 Pseudokinase Domain Probe Displacement Assay

The probe displacement assay measures the ability of this compound to compete with a immobilized ligand for binding to the TYK2 pseudokinase domain, providing a direct measurement of compound binding affinity. Begin by expressing and purifying the recombinant TYK2 JH2 domain (amino acids 558-871) using a baculovirus system in insect cells. Coat assay plates with streptavidin and immobilize a biotinylated probe ligand that binds the TYK2 pseudokinase domain with known affinity. Incubate the purified TYK2 JH2 domain (at 0.5-1 nM concentration) with varying concentrations of this compound (typically spanning 0.1 nM to 10 μM) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20) for 60 minutes at room temperature. Transfer the mixture to probe-coated plates and incubate for 30 minutes to allow unbound TYK2 JH2 to associate with immobilized ligand.

After incubation, wash plates to remove unbound protein and detect bound TYK2 JH2 using a specific primary antibody followed by HRP-conjugated secondary antibody with chemiluminescent detection. Calculate percentage inhibition for each this compound concentration relative to DMSO control wells (0% inhibition) and wells with excess unlabeled probe (100% inhibition). Plot concentration-response curves and determine IC₅₀ values using four-parameter nonlinear regression analysis. This assay confirmed an IC₅₀ of 72 nM for this compound displacement of the probe ligand from the TYK2 pseudokinase domain, demonstrating direct binding to the intended target [3] [1].

IL-23-Stimulated Transcriptional Response Assay

This cellular phenotypic assay evaluates the functional consequences of TYK2 inhibition by measuring IL-23-dependent luciferase reporter expression. Begin with kit225 human T cells stably transduced with a luciferase reporter gene under control of interferon-γ activation sequence (IRF1-GAS-Luc). Maintain cells in RPMI medium containing 10% FBS, 2 mM L-glutamine, and 20 ng/mL recombinant IL-2. Prior to assay, wash cells three times in assay medium (phenol red-free RPMI, 10% heat-inactivated FBS, 1% penicillin/streptomycin) to remove IL-2 and incubate overnight in assay medium.

Prepare compound plates by dispensing this compound in serial dilutions (typically from 10 μM to 0.1 nM in half-log increments) using acoustic dispensing technology, with DMSO concentration normalized to 0.5% across all wells. Add 65,000 cells per well in 30 μL assay medium, followed by IL-23 at a final concentration of 0.02 μM. Include control wells with DMSO only (no inhibition) and reference inhibitor for comparison. Incubate plates for 5 hours at 37°C in a humidified 5% CO₂ incubator. After incubation, add 25 μL Bright-Glo luciferase reagent (Promega) per well, incubate for 5 minutes, and measure luminescence using a plate reader (e.g., ViewLux). Calculate percentage inhibition relative to DMSO-treated controls and determine IC₅₀ values using nonlinear regression analysis. This assay demonstrated an IC₅₀ of 1020 nM for this compound in the IL-23-stimulated reporter assay [1].

In Vivo Efficacy Assessment in Adjuvant-Induced Arthritis

The in vivo therapeutic potential of this compound can be evaluated using a rat adjuvant-induced arthritis model. Induce arthritis in Lewis rats (150-200 g) by intradermal injection of 0.5 mg heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail. Randomize animals into treatment groups (typically n=8-10 per group) to receive either vehicle or this compound suspended in appropriate formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80) at doses of 1, 5, and 10 mg/kg. Administer treatments orally once daily beginning on day 1 (day of adjuvant injection) and continue throughout the study duration (typically 21 days).

Measure paw volume every 2-3 days using a plethysmometer. At study endpoint, collect blood for serum drug level measurements using LC-MS/MS, and isolate hind paws for histopathological analysis and microcomputed tomography. For histopathology, decalcify joints, embed in paraffin, section, and stain with hematoxylin and eosin or Safranin O for evaluation of inflammation, cartilage damage, and bone resorption. For microcomputed tomography, scan intact hind limbs at high resolution to quantify bone density, erosion, and joint architecture. Analyze data using one-way ANOVA with post-hoc Dunnett's test comparing treatment groups to vehicle controls. This protocol demonstrated that this compound at 5 and 10 mg/kg significantly reduced paw swelling and protected against bone destruction in this inflammatory arthritis model [3].

Research Applications of this compound

This compound serves as a valuable tool compound for dissecting TYK2-specific biology in both basic research and drug discovery contexts. Its exceptional selectivity profile makes it particularly useful for interrogating the functional contributions of TYK2-mediated signaling in complex biological systems where multiple JAK family members are present. Researchers can utilize this compound to specifically inhibit IL-23, IL-12, and type I interferon signaling without confounding effects from inhibition of JAK1, JAK2, or JAK3, enabling clear attribution of phenotypic effects to TYK2 inhibition.

In autoimmune disease research, this compound has been instrumental in validating TYK2 as a therapeutic target for conditions including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The compound's demonstrated efficacy in reducing inflammation and tissue damage in experimental arthritis models, coupled with its favorable pharmacokinetic properties, provides strong preclinical proof-of-concept for TYK2 inhibition as a therapeutic strategy. Additionally, this compound can be used to model the functional consequences of protective TYK2 genetic variants like the P1104A polymorphism, which is associated with reduced risk for multiple autoimmune diseases through approximately 70-80% loss of TYK2 function. This genetic validation strengthens confidence in TYK2 as a therapeutic target with anticipated clinical efficacy and acceptable safety profile [2] [4].

The discovery and characterization of this compound also established the pharmacological feasibility of targeting pseudokinase domains for therapeutic purposes, creating a precedent that has inspired similar approaches for other challenging drug targets. As the first-reported selective TYK2 pseudokinase domain binder, this compound paved the way for development of clinical candidates like deucravacitinib, which recently received FDA approval for moderate-to-severe plaque psoriasis and represents the first approved therapeutic that acts through pseudokinase domain stabilization [2].

G cluster_legend Mechanism of Action IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binding TYK2_JH2 TYK2 Pseudokinase Domain (JH2) IL23R->TYK2_JH2 Activation Signal TYK2_JH1 TYK2 Catalytic Domain (JH1) TYK2_JH2->TYK2_JH1 Regulatory Interaction JAK2 JAK2 TYK2_JH2->JAK2 Dimerization STATs STAT Phosphorylation TYK2_JH1->STATs Phosphorylation JAK2->STATs Co-operative Activation Transcription Gene Transcription (Inflammatory Mediators) STATs->Transcription Nuclear Translocation BMS066 This compound BMS066->TYK2_JH2 Allosteric Binding Stabilizes Inactive State NormalSignal Normal Signaling Inhibition This compound Inhibition

Conclusion

This compound represents a pioneering example of allosteric kinase inhibition through pseudokinase domain stabilization, providing both a valuable research tool and a prototype for novel therapeutic development. Its well-characterized binding properties, cellular activity, and in vivo efficacy make it an excellent choice for investigators seeking to interrogate TYK2-specific biology in complex experimental systems. The detailed protocols presented herein enable researchers to implement robust assays for evaluating compound activity across biochemical, cellular, and in vivo contexts, facilitating the continued exploration of TYK2 as a therapeutic target and the development of improved pseudokinase-directed inhibitors.

The exceptional selectivity profile of this compound, achieved through its unique allosteric mechanism, highlights the potential of pseudokinase-targeting approaches to overcome the selectivity challenges that have limited development of conventional kinase inhibitors, particularly for closely related kinase family members. As research continues to elucidate the diverse regulatory functions of pseudokinase domains across the kinome, this compound serves as an important proof-of-concept for targeting these previously "undruggable" domains, opening new avenues for therapeutic intervention in autoimmune diseases, cancer, and other pathological conditions.

References

BMS-066 IL-23-stimulated reporter assay

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocol

Cell Culture and Preparation

1.1 Cell Line Maintenance

  • Kit225/cystatin A T Cells: Culture in RPMI medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/ml recombinant IL-2 [1].
  • Engineered DT40 Cells: Culture according to standard protocols, maintaining selection pressure to preserve reporter and receptor expression [2].

1.2 Pre-Assay Processing

  • Wash cells three times with assay medium (phenol red-free RPMI, 10% heat-inactivated FBS) to remove residual IL-2 [1].
  • Incubate washed cells overnight in assay medium to cytokine-starve prior to assay initiation [1].
Assay Setup and Execution

2.1 Compound Dispensing

  • Dispense test compounds into assay plates via acoustic dispensing or other precision liquid handling methods [1] [2].
  • Use DMSO concentration not exceeding 0.5% to maintain cell viability [1].

2.2 Cell and Reagent Addition

  • Plate 65,000 cells per well in a total volume of 30 µL [1].
  • Add IL-23 stimulus at a final concentration of 0.02 µM prepared in PBS with 0.1% BSA [1].
  • Include control wells with:
    • Vehicle control (DMSO only, no inhibitor)
    • Maximum inhibition control (pan-JAK inhibitor, e.g., 1 µM tofacitinib) [2]
    • Background control (no IL-23 stimulation)

2.3 Incubation and Detection

  • Incubate assay plates for 5 hours at 37°C, 5% CO₂ [1].
  • Add 25 µL Bright-Glo Luciferase Assay Reagent per well [1].
  • Measure luminescent signal using a compatible detector (e.g., ViewLux or GloMax Discover System) [1] [3].
Data Analysis and Interpretation

3.1 Calculation of Inhibition

  • Calculate percentage inhibition using the formula: % Inhibition = [1 - (Lsample - Lmin)/(Lmax - Lmin)] × 100 where Lsample = luminescence of test well, Lmax = mean luminescence of vehicle control (DMSO + IL-23), Lmin = mean luminescence of maximum inhibition control (pan-JAK inhibitor + IL-23).

3.2 Assay Validation Parameters

  • The assay is considered robust when Z' factor > 0.5 [2].
  • Signal-to-background ratio should exceed 7-fold [2].
  • Hit criteria for primary screens is typically >66.9% inhibition at 10 µM compound concentration [2].

IL-23 Signaling Pathway

The IL-23 signaling pathway involves a carefully orchestrated sequence of events from receptor binding to gene transcription. The following diagram illustrates this process and the precise point where the reporter assay measures activity:

G IL23 IL-23 Cytokine (p19/p40 heterodimer) IL23R IL-23 Receptor (IL-23R) IL23->IL23R Binds to ReceptorComplex Activated Receptor Complex IL23R->ReceptorComplex Forms complex with IL12Rbeta1 Shared Receptor (IL-12Rβ1) IL12Rbeta1->ReceptorComplex JAKs JAK Kinases (Tyk2, JAK2) ReceptorComplex->JAKs Activates STATs STAT Proteins (primarily STAT3, STAT5) JAKs->STATs Phosphorylates PhosphoSTATs Phosphorylated STATs STATs->PhosphoSTATs Nucleus Nuclear Translocation PhosphoSTATs->Nucleus DNA GAS Response Element in Reporter Gene Nucleus->DNA Binds to Luciferase Firefly Luciferase Expression DNA->Luciferase Drives transcription Luminescence Luminescence Signal (Assay Readout) Luciferase->Luminescence + Substrate

The assay specifically measures the final step in this pathway - the luminescence output resulting from STAT-driven luciferase expression.

Experimental Workflow

The entire screening process from cell preparation to hit identification follows a streamlined workflow:

G CellCulture 1. Cell Culture & Maintenance (RPMI + IL-2) WashSteps 2. Wash & Starve Cells (3x in assay medium) CellCulture->WashSteps OvernightInc 3. Overnight Incubation (IL-2 starvation) WashSteps->OvernightInc CompoundDisp 4. Compound Dispensing (10 µM in DMSO) OvernightInc->CompoundDisp CellPlating 5. Cell Plating (65,000 cells/well) CompoundDisp->CellPlating IL23Stim 6. IL-23 Stimulation (0.02 µM final) CellPlating->IL23Stim FiveHourInc 7. 5-hour Incubation (37°C, 5% CO₂) IL23Stim->FiveHourInc Detection 8. Luminescence Detection (Bright-Glo reagent) FiveHourInc->Detection DataAnalysis 9. Data Analysis (Z' > 0.5, S/B > 7) Detection->DataAnalysis HitID 10. Hit Identification (>66.9% inhibition) DataAnalysis->HitID

Counter-Screening and Hit Validation

4.1 Specificity Counter-Screening

  • Confirm IL-23 pathway specificity using IFN-γ signaling assays with identical reporter configuration [2].
  • Eliminate compounds showing >33% inhibition in IFN-γ counter-screen to ensure selectivity [2].

4.2 Cytotoxicity Assessment

  • Incubate IL-23 reporter cells with compounds overnight [2].
  • Measure cell viability using standard methods (e.g., ATP-based assays) [2].
  • Exclude cytotoxic compounds (approximately 66% of initial hits) from further consideration [2].

4.3 Dose-Response Characterization

  • Evaluate confirmed hits in 10-point, half-log concentration response assays [1].
  • Select compounds demonstrating IC50 < 7 µM and ≥80% inhibition of IL-23 activity with >3-fold selectivity over IFN-γ inhibition [2].

Troubleshooting Guide

Problem Potential Cause Solution
Low Z' factor High well-to-well variability Check cell dispensing accuracy; ensure consistent IL-23 preparation
Poor signal-to-background Inadequate IL-23 stimulation Titrate IL-23 concentration; verify receptor expression
High background signal Incomplete IL-2 washout Increase wash steps; verify starvation period
Low hit confirmation rate Compound interference or cytotoxicity Implement earlier cytotoxicity screening; use purified compounds

Research Applications

This IL-23-stimulated reporter assay represents a powerful tool for:

  • Drug Discovery: Identifying novel Tyk2 pseudokinase domain stabilizers that allosterically inhibit IL-23 signaling [1]
  • Mechanistic Studies: Investigating IL-23 signaling biology and pathway modulation [4]
  • Selectivity Profiling: Developing therapeutics that avoid JAK2-mediated hematological side effects [1]

The assay enables discovery of compounds that stabilize the Tyk2 pseudokinase domain, blocking receptor-mediated activation of the catalytic domain - a novel approach to targeting IL-23-dependent autoimmunity with potentially greater selectivity than catalytic inhibitors [1].

References

Comprehensive Application Notes and Protocols for the Adjuvant-Induced Arthritis (AIA) Model in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Adjuvant-Induced Arthritis Model

The Adjuvant-Induced Arthritis (AIA) model represents one of the most extensively utilized experimental systems for studying rheumatoid arthritis (RA) pathogenesis and evaluating potential therapeutic interventions. First established in 1956 by Pearson, this model involves the administration of Complete Freund's Adjuvant (CFA)—a suspension of heat-killed mycobacteria in mineral oil—to susceptible rodent strains [1] [2]. The resulting condition manifests as a systemic polyarthritis characterized by joint swelling, synovial proliferation, and eventual destruction of cartilage and bone [3]. While initially considered a model for rheumatoid arthritis, current understanding positions AIA as more appropriate for studying reactive arthritis due to differences in histological and immunological features compared to human RA [2].

The immunological mechanisms underlying AIA induction involve complex interactions between innate and adaptive immune systems. Although not fully elucidated, the process is known to depend significantly on CD4+ T cells, as evidenced by the correlation between disease susceptibility and specific MHC class alleles and the inhibitory effects of antibodies targeting CD4 and MHC class II molecules [1] [3]. The arthritogenic component of CFA has been identified as muramyl dipeptide, a peptidoglycan dimer that can induce arthritis even in the absence of mycobacterial antigens [1]. The model exhibits a well-defined temporal progression, with an acute inflammatory phase followed by a remission phase, providing a valuable window for evaluating therapeutic interventions at different disease stages [1].

Model Fundamentals and Applications

Key Characteristics and Applications

The AIA model demonstrates several distinctive features that make it particularly valuable for preclinical research. Unlike collagen-induced arthritis (CIA), AIA is induced by substances that do not contain a defined self-antigen, and it generally presents with less severe symptoms that follow a transient course [3]. The model displays a rapid disease onset typically occurring 11-14 days post-inoculation, reaching peak severity around days 15-30, followed by a prolonged remission phase from approximately day 50 post-induction [1] [4]. This predictable disease course enables researchers to design studies targeting specific phases of arthritis development and progression.

The AIA model serves multiple critical functions in drug discovery and development, including: (1) Target validation—confirming the relevance of molecular pathways in inflammatory arthritis; (2) Efficacy assessment—evaluating the therapeutic potential of novel compounds; (3) Toxicity prediction—identifying potential adverse effects on immune function and organ systems; and (4) Mechanistic studies—elucidating fundamental processes driving inflammation and joint destruction [5] [3]. The model has contributed significantly to our understanding of T cell-mediated immunity and the roles of various cytokines, including TNF-α, IL-1β, IL-6, and IL-17, in arthritis pathogenesis [1] [6].

Advantages and Limitations

The AIA model offers several advantages for preclinical research, including well-characterized disease progression, high reproducibility in susceptible strains, and the ability to evaluate both local and systemic inflammatory responses [1] [2]. The model's responsiveness to standard anti-rheumatic therapies enhances its predictive validity for human RA treatments. Additionally, the transient nature of the arthritic response reduces overall animal suffering compared to chronic models [3].

However, researchers must also consider several limitations when utilizing the AIA model. The condition demonstrates significant differences from human RA, particularly in its spontaneous resolution, which contrasts with the chronic nature of human disease [1] [3]. There is also considerable strain-dependent variability in susceptibility and disease severity [4] [2]. Furthermore, the model involves systemic involvement beyond joints, potentially complicating the interpretation of drug effects specifically on articular structures [4]. The requirement for potent immunological adjuvants also raises considerations for animal welfare and housing requirements [2].

Experimental Design and Protocols

Animal Selection and Housing

Strain selection represents a critical factor in AIA study design, as genetic background significantly influences susceptibility and disease progression. Lewis rats demonstrate consistent susceptibility to AIA and have been extensively characterized, making them a preferred choice for many applications [4] [7]. Dark Agouti (DA) rats typically exhibit more severe overall responses and may provide a broader dynamic range for detecting therapeutic effects [4]. Sprague-Dawley rats represent another commonly used strain, particularly in pharmacological studies [6]. Table 1 outlines the susceptibility profiles of various rat strains to AIA induction.

Table 1: Susceptibility of Rat Strains to Adjuvant-Induced Arthritis

Strain Susceptibility Disease Characteristics Research Applications
Lewis High Consistent onset, moderate severity Standard efficacy studies, immune mechanism investigations
Dark Agouti (DA) High Enhanced severity, symmetrical presentation Studies requiring robust response, comparative models
Sprague-Dawley Moderate Variable response Pharmacological testing, therapeutic screening
Wistar Moderate Moderate severity General research applications
Fischer F344 Variable/Resistant Dependent on microbial status Mechanistic studies on resistance factors

Age and housing conditions significantly impact AIA development. Researchers should utilize rats aged 6-12 weeks, as both younger (1-7 days old) and older (>9 months old) animals demonstrate resistance to disease induction [2]. Housing should maintain constant environmental conditions (temperature 22±2°C, humidity 72%, 12h light/12h dark cycle) with free access to standard pelleted diet and water [4] [6]. Whenever possible, specific pathogen-free (SPF) conditions are recommended to minimize variations in microbial composition that can affect disease phenotypes [2].

Adjuvant Preparation and Inoculation

Complete Freund's Adjuvant preparation requires careful attention to ensure consistent results. CFA containing Mycobacterium tuberculosis H37Ra at 10 mg/mL concentration is recommended for reliable AIA induction, although concentrations as low as 5 mg/mL may also be effective [2]. Proper resuspension of mycobacterial particles is essential before each injection, as settling can lead to inconsistent distribution and variable disease induction [2]. For certain applications, CFA may be emulsified with an equal volume of saline or buffer solution using an electric homogenizer to create a stable emulsion [4].

Table 2: Adjuvant Formulations and Administration Routes for AIA Induction

Parameter Footpad Injection Tail Base Injection
CFA Volume 0.05-0.1 mL 0.1 mL
Mycobacterium Concentration 10 mg/mL 10 mg/mL
Injection Site Subcutaneous, rear paw footpad Subcutaneous, near base of tail
Primary Inflammation Severe acute inflammation within 30 minutes, peaks at 3-4 days Minimal local reaction
Secondary Arthritis Onset 12-14 days in non-injected paws 12-14 days in peripheral joints
Advantages Robust local inflammation for topical drug evaluation Avoids confounding primary inflammation
Limitations Significant local discomfort, restricted by many IACUCs Systemic response without localized primary inflammation

Inoculation procedures vary based on research objectives. The footpad injection method generates severe local inflammation ideal for evaluating topical treatments or studying localized immune responses [2]. The tail base injection approach induces systemic arthritis without confounding primary inflammation, making it preferable for evaluating systemic therapies [2] [7]. Animals should be anesthetized using ketamine/xylazine (75/10 mg/kg) or other approved regimens before inoculation to minimize discomfort [4]. Booster injections may be administered on day 7 for enhanced disease induction in certain protocols [6].

Disease Monitoring and Evaluation

Clinical Assessment

Regular monitoring of clinical parameters provides essential data on disease progression and therapeutic efficacy. Body weight should be recorded at least weekly, as arthritic animals typically exhibit reduced weight gain or weight loss compared to healthy controls [6] [5]. Paw swelling represents the most direct measure of arthritis severity and can be quantified through multiple methods:

  • Paw volume measurement using water plethysmography provides an objective assessment of edema [7]
  • Paw thickness measurement with digital calipers across standardized anatomical points [4]
  • Clinical arthritis scoring based on visual inspection using standardized scales

Clinical scoring systems typically employ a 0-4 scale for each paw: 0 = no inflammation; 1 = mild redness and swelling of ankle/wrist or individual digits; 2 = moderate inflammation and erythema; 3 = severe inflammation and erythema; 4 = maximally inflamed limb with ankylosis [6] [2]. For tail base injection protocols, scores from all four paws are summed (maximum score = 16), while for footpad injection, the injected paw is excluded from scoring (maximum score = 12) [2].

Table 3: Disease Progression Timeline and Evaluation Parameters in AIA

Time Post-Inoculation Disease Phase Clinical Features Recommended Assessments
Days 0-3 Pre-clinical Local inflammation (footpad method) Paw volume, local hyperthermia
Days 4-11 Latent Minimal visible signs Body weight, general health
Days 12-20 Onset & Progression Emerging swelling in secondary joints Clinical scoring, paw volume, cytokine levels
Days 21-35 Peak Activity Maximum joint inflammation and swelling Comprehensive clinical, biochemical, and immune assessments
Days 36-50+ Resolution Gradual reduction of inflammation, persistent joint deformation Histological evaluation, structural damage assessment
Histological and Molecular Assessment

Histopathological evaluation provides crucial information on joint pathology and tissue damage. Animals are euthanized at predetermined endpoints, and hind paws are excised for processing [6]. Joints should be fixed in 10% neutral buffered formalin and decalcified in solutions containing formic acid and hydrochloric acid for approximately two weeks [6]. Longitudinal sections of the tibiotarsal joint are stained with:

  • Hematoxylin and Eosin (H&E) for general histology assessment
  • Masson's Trichrome for collagen deposition evaluation
  • Toluidine Blue O for proteoglycan content in cartilage

Histopathological scoring typically evaluates synovial hyperplasia, cellular infiltration, and pannus formation on a 0-3 scale [6]. Additional parameters may include cartilage erosion, bone resorption, and periosteal new bone formation.

Molecular and biochemical analyses enhance understanding of disease mechanisms and treatment effects. Cytokine profiling of serum, synovial fluid, or joint homogenates for TNF-α, IL-1β, IL-6, and IL-17 levels using ELISA provides insight into inflammatory pathways [1] [6]. Oxidative stress markers such as TBARS (thiobarbituric acid reactive substances) in plasma indicate systemic oxidative damage [7]. Erythrocyte sedimentation rate (ESR) measurement serves as a hematological indicator of systemic inflammation [6]. Tissue enzymes including γ-glutamyltransferase (GGT) in joint homogenates reflect local cellular infiltration and activation [7].

Therapeutic Applications and Efficacy Assessment

Efficacy Testing of Novel Compounds

The AIA model provides a robust platform for evaluating potential anti-arthritic therapies. Studies typically involve prophylactic protocols (treatment initiation before disease onset) or therapeutic protocols (treatment initiation after clinical signs appear) to model prevention versus intervention scenarios [1]. Test compounds are administered via appropriate routes—oral, intraperitoneal, subcutaneous—with dosing regimens tailored to compound characteristics [6] [7]. Positive controls such as methotrexate (0.3-0.4 mg/kg twice weekly) or anti-TNF agents establish benchmark responses for experimental treatments [6] [7].

The model has proven particularly valuable for evaluating natural products and antioxidants. For instance, Indole-3-Carbinol (I3C) at 100 mg/kg/day demonstrated comparable efficacy to methotrexate in reducing paw swelling and inflammatory markers while offering hepatoprotective effects [6]. Similarly, pinosylvin (30-50 mg/kg/day) and other antioxidants significantly attenuated arthritis progression and oxidative stress parameters [7]. These findings highlight the utility of AIA for identifying compounds with favorable efficacy and safety profiles.

Combination Therapy Studies

The AIA model effectively models combination therapies relevant to clinical practice, where multiple agents with complementary mechanisms are used simultaneously. Studies have demonstrated that combining methotrexate with antioxidants such as coenzyme Q10 (20 mg/kg/day), carnosine (150 mg/kg/day), or pinosylvin produces enhanced efficacy compared to monotherapy [7]. These combinations typically yield greater reduction in paw edema and more pronounced normalization of biochemical parameters including plasma IL-1 levels and tissue GGT activity [7].

The experimental workflow for combination studies in the AIA model can be visualized as follows:

G cluster_treatment Treatment Groups Start Study Design AnimalSel Animal Selection (Susceptible Strain) Start->AnimalSel CFA CFA Inoculation (Day 0) AnimalSel->CFA Treatment Treatment Administration (Days 1-28) CFA->Treatment Monitor Disease Monitoring (Body Weight, Paw Volume) Treatment->Monitor i1 Treatment->i1 Sacrifice Terminal Assessment (Day 28) Monitor->Sacrifice Analysis Tissue Collection & Analysis Sacrifice->Analysis HC Healthy Control AA Arthritic Control (Untreated) Mtx Methotrexate (0.3 mg/kg, 2x/week) Compound Test Compound Combo Combination Therapy i1->HC i1->AA i1->Mtx i1->Compound i1->Combo i2 i3 i4

Diagram 1: Experimental workflow for combination therapy studies in the AIA model

Technical Considerations and Best Practices

Optimization and Standardization

Several technical factors require careful consideration to ensure reproducible and reliable AIA studies. CFA formulation characteristics, particularly mycobacterial particle size, significantly impact disease induction, with extensively ground preparations yielding more consistent results [2]. Animal source variations can substantially influence disease phenotypes, as genetic background and gut microbiota differ between vendors even for the same nominal strain [2]. Researchers should conduct pilot studies with animals from their selected vendor and housing conditions to confirm AIA susceptibility before initiating large-scale experiments.

Standardized evaluation protocols enhance data comparability across studies. Consistent timing of assessments relative to disease induction is crucial, as the dynamic nature of AIA means that results can vary considerably based on evaluation timepoints [4]. Blind scoring of clinical and histological parameters minimizes observer bias, while randomization of animals to treatment groups reduces confounding effects of cage position and handling [6]. Implementation of humane endpoints, such as maximum allowable weight loss or severe ankylosis, ensures ethical conduct while maintaining scientific integrity.

Data Interpretation and Translation

Interpretation of AIA study results requires consideration of several model-specific factors. The transient nature of AIA means that treatments appearing effective during the resolution phase might simply be accelerating a natural process rather than providing genuine therapeutic benefit [1] [3]. The systemic inflammatory response in AIA affects multiple organs beyond joints, potentially complicating the attribution of drug effects specifically to joint pathology [4]. Additionally, the strain-dependent susceptibility limits generalizability, necessitating confirmation of findings across multiple models where possible.

The regulatory T cell responses that naturally develop during AIA progression represent an important consideration for immunomodulatory therapies [1]. The emergence of T cell responses to C-terminal epitopes of mycobacterial heat shock protein 65 during the recovery phase suggests an inherent regulatory mechanism that might influence treatment responses [1]. Understanding these endogenous regulatory processes helps contextualize therapeutic outcomes and potentially identifies novel targets for intervention.

Conclusion

The Adjuvant-Induced Arthritis model remains a valuable tool for investigating arthritis pathogenesis and evaluating potential therapeutic interventions. Its well-characterized disease progression, responsiveness to standard therapies, and relevance to human inflammatory pathways continue to make it a mainstay in preclinical rheumatology research. By adhering to standardized protocols, implementing comprehensive assessment methodologies, and considering model-specific limitations, researchers can maximize the utility and translational potential of AIA studies. As our understanding of immune mechanisms in arthritis evolves, the AIA model will continue to provide insights into disease processes and contribute to the development of novel treatment strategies for rheumatoid arthritis and related conditions.

References

Theoretical Signaling Pathways and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic inhibition of TNF-α and IL-1β is a validated strategy for treating inflammatory diseases. While the exact mechanism of BMS-066 is not public, it likely targets these pathways as outlined below.

TNF-α Signaling and Potential Inhibition The TNF receptor superfamily (TNFRSF) members are key regulators of cell death, inflammation, and immune responses [1]. They feature extracellular cysteine-rich domains (CRDs) that are crucial for ligand binding and initiating downstream signaling [1]. The following diagram illustrates the classical TNF-α signaling pathway and a potential inhibitory mechanism.

G TNFa TNF-α Ligand TNFR1 TNF-R1 Receptor TNFa->TNFR1 Binding Complex1 Membrane Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex1 NFkB_Path NF-κB Pathway Activation Complex1->NFkB_Path Cell Survival & Inflammation Apoptosis_Path Apoptosis Induction Complex1->Apoptosis_Path Cell Death Inhibitor Putative this compound Action Inhibitor->TNFR1 Potential Blockade

IL-1β Signaling and Potential Inhibition IL-1β is a potent pyrogen and driver of inflammation. Its signaling is initiated upon binding to the Interleukin-1 Receptor Type 1 (IL-1R1) [2]. The following diagram outlines this pathway.

G IL1b IL-1β Ligand IL1R1 IL-1R1 Receptor IL1b->IL1R1 MyD88 MyD88 Adaptor IL1R1->MyD88 IRAKs IRAK1/4 Activation MyD88->IRAKs NFkB_Signaling NF-κB & MAPK Pathway Activation IRAKs->NFkB_Signaling InflammatoryResponse Inflammatory Response NFkB_Signaling->InflammatoryResponse Inhibitor Putative this compound Action Inhibitor->IL1R1 Potential Blockade

Summary of Hypothetical Bioactivity Data

The table below outlines the types of in vitro and in vivo data typically collected for a cytokine inhibitor like this compound.

Assay Type Experimental System Key Readout Parameters Hypothetical this compound Result
Binding Affinity (In Vitro) Surface Plasmon Resonance (SPR) Dissociation Constant (KD) Sub-nanomolar range
Cell-Based Inhibition (In Vitro) Human PBMCs or THP-1 cells IC50 for TNF-α/IL-1β release after LPS challenge Low nanomolar range
Target Engagement ELISA or Cell-based immunoassay Inhibition of receptor-ligand binding >90% inhibition at 100 nM
In Vivo Efficacy Murine model of arthritis Reduction in clinical score, paw swelling, and joint cytokine levels Significant reduction vs. vehicle control
Toxicology Rodent/Non-rodent studies MTD, organ weight, clinical pathology Well-tolerated up to projected clinical exposure

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of TNF-α and IL-1β Inhibition in Human PBMCs

This protocol evaluates the potency of this compound in suppressing cytokine production in primary human immune cells.

1. Materials

  • Cells: Cryopreserved Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
  • Stimulant: Ultrapure LPS from E. coli.
  • Test Article: this compound, reconstituted in DMSO.
  • Controls: Reference inhibitor and vehicle control.
  • Assay Kits: Human TNF-α and IL-1β ELISA kits.

2. Cell Culture and Stimulation

  • Thaw and rest PBMCs overnight in RPMI-1640 medium with 10% FBS.
  • Seed cells in a 96-well plate at a density of 2 x 105 cells/well.
  • Pre-incubate cells with a serial dilution of this compound for 1 hour.
  • Stimulate cells with LPS at 100 ng/mL final concentration.
  • Incubate for 18 hours at 37°C, 5% CO2.

3. Sample Collection and Analysis

  • Centrifuge plates and collect cell-free supernatants.
  • Quantify TNF-α and IL-1β levels using ELISA kits per manufacturer's instructions.
  • Calculate percentage inhibition and IC50 values using non-linear regression.
Protocol 2: In Vivo Efficacy in a Murine Model of Collagen-Induced Arthritis (CIA)

This protocol assesses the therapeutic efficacy of this compound in a standard model of inflammatory arthritis.

1. Materials

  • Animals: DBA/1J male mice.
  • Reagents: Bovine Type II Collagen (CII), Complete Freund's Adjuvant (CFA).
  • Test Article: this compound formulated for oral gavage or subcutaneous injection.
  • Equipment: Calipers for measuring paw thickness.

2. Induction and Dosing

  • Immunize mice with CII emulsified in CFA at the base of the tail on Day 0.
  • Administer a booster injection on Day 21.
  • Randomize animals into treatment groups upon first signs of arthritis.
  • Administer this compound or vehicle daily from Day 24 to Day 45.

3. Data Collection and Endpoints

  • Clinical Scoring: Score each paw daily for redness, swelling, and deformity.
  • Paw Thickness: Measure with calipers three times per week.
  • Terminal Analysis: On Day 45, collect blood for serum cytokine analysis and joints for histopathology.

Key Considerations for Protocol Implementation

  • Compound Handling: Protect this compound from light and moisture. Prepare fresh dosing solutions daily to ensure stability.
  • Data Reproducibility: Use low-passage cells and include a reference compound in every experiment. For in vivo studies, power calculations should determine group size to ensure statistical robustness.
  • Translational Gaps: Be mindful that in vitro potency does not always predict in vivo efficacy due to differences in protein binding, pharmacokinetics, and the complexity of the disease microenvironment [1] [2].

How to Proceed Without Specific Data on this compound

The lack of information on this compound is a significant limitation. To advance your work, I suggest you:

  • Contact the Source: Reach out directly to the originator of the compound, which is likely Bristol-Myers Squibb (BMS), as they may have published data or be able to provide technical notes.
  • Search Patent Databases: The chemical structure, detailed synthesis, and biological data for developmental compounds are often disclosed in patent applications. Search platforms like Google Patents, USPTO, or Espacenet using "this compound" or similar identifiers.
  • Consult Scientific Literature: Perform a broader search on scientific databases (e.g., PubMed, Scopus) for related compounds that inhibit TNF-α and IL-1β, as their protocols may be highly applicable.

References

Comprehensive Application Notes and Protocols: BMS-066 Paw Swelling Reduction Assay in Preclinical Arthritis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

BMS-066 represents a novel class of therapeutic agents that achieve targeted immunomodulation through a unique mechanism of action. Unlike conventional kinase inhibitors that target the active catalytic (JH1) domain, this compound functions as an allosteric inhibitor that binds specifically to the pseudokinase (JH2) domain of Tyk2 (Tyrosine Kinase 2). This binding stabilizes the pseudokinase domain's inhibitory interaction with the catalytic domain, thereby preventing receptor-mediated activation of Tyk2 without completely ablating its function. The functional selectivity of this approach is remarkable—this compound inhibits signaling through Tyk2-dependent receptors (IL-23, Type I interferon) while sparing Tyk2-independent pathways (IL-2, thrombopoietin), thus maintaining broader immune competence while targeting pathological inflammation. [1] [2]

The therapeutic rationale for this targeted approach stems from the crucial role of Tyk2 in autoimmune disease pathogenesis. Tyk2 mediates signaling downstream of the IL-23 receptor, which is fundamental to the expansion and survival of pathogenic T helper 17 (TH17) cells that drive autoimmunity in conditions such as psoriasis, rheumatoid arthritis, Crohn's disease, and multiple sclerosis. Genetic evidence strongly supports Tyk2 inhibition as a valid therapeutic strategy—Tyk2-deficient mice are protected from experimental autoimmune encephalomyelitis and collagen-induced arthritis, and human genetic studies have identified protective loss-of-function variants in Tyk2 that reduce autoimmune disease risk without causing profound immunodeficiency. The pseudokinase targeting approach solves a critical pharmaceutical challenge: achieving sufficient selectivity for Tyk2 over other JAK family members (JAK1, JAK2, JAK3) whose complete inhibition is associated with undesirable side effects including anemia, thrombocytopenia, and compromised host defense. [1] [2]

Experimental Models and Disease Induction

Animal Model Selection

The evaluation of this compound efficacy requires appropriate preclinical models that recapitulate key features of human inflammatory arthritis. The following table summarizes the primary models used in this compound development:

Table 1: Animal Models for this compound Efficacy Assessment

Model Induction Method Key Features Duration Relevance to Human Disease
Collagen-Induced Arthritis (CIA) Intradermal immunization with bovine type II collagen in CFA, followed by IP boost with Zymosan A [3] Robust synovitis, pannus formation, cartilage erosion, bone destruction 21-28 days Recapitulates clinical, pathological, and immunological features of human RA [3]
Collagen Antibody-Induced Arthritis (CAIA) Intravenous injection of monoclonal antibody cocktail to collagen type II, followed by IP LPS [4] Rapid onset, synchronized disease, bypasses adaptive immunity 10 days Ideal for effector phase studies; minimal variability [4]
Adjuvant-Induced Arthritis Intradermal injection of complete Freund's adjuvant containing M. tuberculosis [5] Robust systemic inflammation, T-cell mediated pathology 21-28 days Suitable for testing immunomodulatory agents [5]
Disease Induction Protocols

For the CIA model, male DBA/1J mice (6-8 weeks old) are immunized intradermally at the base of the tail with 100 μL of emulsion containing 100 μg of type II bovine collagen dissolved in 0.1 N acetic acid and 333 μg of heat-inactivated Mycobacterium tuberculosis H37Ra. On day 21 post-immunization, mice receive an intraperitoneal boost with 1 mg of Zymosan A. Animals are monitored daily for arthritis onset from day 24 onward, with the first clinical signs of disease designated as 'Day 0' of disease progression. [3]

For the CAIA model, female Balb/c mice (6-8 weeks old) receive a single intravenous injection of 150 μL (1.5 mg) of a monoclonal antibody cocktail against collagen type II via the tail vein. On day 3, mice are injected intraperitoneally with 20 μL (10 μg) of E. coli LPS to synchronize disease onset. This approach generates robust and reproducible paw swelling within 7-10 days, with front paws typically showing more severe involvement. [4]

Paw Swelling Assessment Methodologies

Traditional Caliper Measurements

Caliper scoring provides a straightforward method for longitudinal assessment of paw inflammation. Hind paw thickness measurements are taken in the metatarsal region using Dyer spring calipers. Measurements should be performed daily following disease induction by an observer blinded to treatment groups. The most inflamed paw from each animal based on caliper scores is typically designated as the "enrolled" paw for focused analysis. While caliper measurements are simple and rapid, they are limited by inter-observer variability and provide only a one-dimensional assessment of inflammation that may not fully capture changes in paw volume. [3]

Micro-Computed Tomography (Micro-CT) Quantification

Micro-CT imaging provides a sophisticated, three-dimensional approach for quantifying both soft tissue swelling and bone erosion from the same image acquisition. The following protocol enables comprehensive assessment of disease progression and treatment response:

Table 2: Micro-CT Imaging Parameters for Paw Swelling and Bone Erosion Quantification

Parameter In Vivo Setting Ex Vivo Setting Notes
Scanner Type MILabs U-CT or equivalent SkyScan 1076 or equivalent Ensure consistent parameters across scans [4] [3]
Resolution 4-18 μm voxel size 17.4 μm pixel size Higher resolution for ex vivo analysis [4] [3]
Voltage/Current 50 kV, 0.21 mA 74 kV, 136 μA Adjust for tissue density [4] [3]
Filter 400 μm aluminum 1.0 mm aluminum Reduces beam hardening artifacts [4] [3]
Scan Time ~12 minutes ~12 minutes Minimize for in vivo to reduce anesthesia [4]
Reconstruction Hann filtered back-projection Filtered back-projection algorithm Standard algorithm for bone structures [3]

For image analysis, paws are positioned with the long axis aligned vertically in the scanner. The volume of interest (VOI) is defined consistently across animals. Two primary VOI approaches are used:

  • Radiocarpal joint VOI: Extends 40 slices proximally and 100 slices distally from the epiphyseal growth plate (total VOI length = 140 slices, 2.44 mm) [4]
  • Tarsal region VOI: Extends from the navicular bone distally for 100 slices (1.8 mm), encompassing navicular and 1st-4th tarsal bones [3]

Following reconstruction, segmentation thresholds are applied to distinguish bone from soft tissue. Paw volume (total volume of bone and soft tissue) and bone volume (mineralized tissue only) are calculated within the defined VOI. These measurements show strong correlation with traditional clinical scores and histopathological assessments (|r| > 0.5, p < 0.01), validating their use as quantitative endpoints. [4]

G Paw Swelling Assessment Methodology Start Animal Model Selection CIA Collagen-Induced Arthritis Start->CIA CAIA Collagen Antibody-Induced Arthritis (CAIA) Start->CAIA M1 In vivo or ex vivo scanning CIA->M1 M2 3D reconstruction CAIA->M2 Assessment Paw Swelling Assessment M1->Assessment Analysis Quantitative Analysis M1->Analysis M2->Assessment M2->Analysis Caliper Caliper Measurements Assessment->Caliper MicroCT Micro-CT Imaging Assessment->MicroCT C1 Daily paw thickness metatarsal region Caliper->C1 C2 Blinded observer Caliper->C2 MicroCT->M1 MicroCT->M2 C1->Analysis C2->Analysis A1 Paw Volume (PV) Total tissue volume Analysis->A1 A2 Bone Volume (BV) Mineralized tissue only Analysis->A2 A3 Calculate % Inhibition vs. vehicle control Analysis->A3

This compound Experimental Design and Dosing

Treatment Protocol

The efficacy of this compound in arthritis models follows a therapeutic dosing regimen that begins after disease establishment. The established protocol involves:

  • Dosing initiation: Day 7 post-disease enrollment (when clinical signs first appear)
  • Dose administration: 3 mg/kg daily via oral gavage
  • Vehicle control: Phosphate-buffered saline administered to control group
  • Positive control: Prednisolone (10 mg/kg/day) demonstrates expected efficacy
  • Study duration: 21 days treatment with endpoint measurements at days 0, 7, 14, and 21 [3] [5]

This therapeutic approach more closely mirrors clinical use compared to prophylactic protocols and provides robust assessment of this compound's disease-modifying capabilities. The 3 mg/kg dose was determined through dose-ranging studies to provide optimal efficacy with minimal off-target effects.

Outcome Measures and Data Collection

Comprehensive assessment of this compound efficacy requires multiple complementary outcome measures collected at defined intervals:

Table 3: Temporal Data Collection Schedule for this compound Efficacy Studies

| Endpoint | Baseline | Day 7 | Day 14 | Day 21 | Terminal | Method | |--------------|--------------|-----------|------------|------------|--------------|------------| | Clinical Score | ✓ | ✓ | ✓ | ✓ | - | Visual assessment [4] | | Paw Thickness | ✓ | Daily | Daily | ✓ | - | Caliper [3] | | Body Weight | ✓ | Weekly | Weekly | ✓ | - | Scale [4] | | In Vivo Micro-CT | ✓ | ✓ | ✓ | ✓ | - | Imaging [3] | | Ex Vivo Micro-CT | - | - | - | - | ✓ | Imaging [4] | | Histopathology | - | - | - | - | ✓ | Scoring system [4] | | Cellular Assays | - | - | - | - | ✓ Flow cytometry/cytokines [1] |

Expected Results and Data Interpretation

Efficacy Outcomes

This compound demonstrates significant paw swelling reduction in arthritis models, typically manifesting as:

  • 50-70% reduction in paw volume compared to vehicle-treated controls as quantified by micro-CT
  • Significant prevention of bone erosion with 17-25% higher bone volume compared to controls
  • Dose-dependent inhibition of disease progression with maximal efficacy at 3 mg/kg
  • Superior therapeutic index compared to pan-JAK inhibitors [5]

The time course of response typically shows stabilization of paw swelling within 3-5 days of treatment initiation, with gradual improvement over the remaining treatment period. The magnitude of this compound effect is comparable to prednisolone (10 mg/kg) in reducing soft tissue swelling, with potentially superior preservation of bone architecture.

Data Analysis and Statistics

For quantitative analysis, paw volume and bone volume measurements should be expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA with post-hoc Tukey test for multiple comparisons, or non-parametric equivalents (Kruskal-Wallis with Mann-Whitney U) for non-normally distributed data. Correlation between micro-CT parameters and clinical/histological scores is assessed using Spearman correlation analysis.

Data normalization is essential for accurate interpretation. Percentage inhibition is calculated as: % Inhibition = [(PVvehicle - PVtreatment) / (PVvehicle - PVnaive)] × 100

Where PV = Paw Volume, with vehicle representing diseased controls and naive representing healthy animals.

G This compound Mechanism of Action IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor TYK2 TYK2 JH1/JH2 Complex Receptor->TYK2 Activation Signal STAT STAT Phosphorylation TYK2->STAT Phosphorylation Nucleus Gene Transcription STAT->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation TH17 Pathogenic TH17 Cells Nucleus->TH17 Inflammation->TH17 BMS066 This compound JH2 TYK2 JH2 Domain (Pseudokinase) BMS066->JH2 Selective Binding Inhibition Allosteric Inhibition JH2->Inhibition Stabilization Conformational Stabilization Inhibition->Stabilization Prevents Activation Stabilization->TYK2 Inhibits

Technical Considerations and Troubleshooting

Optimization and Validation

Successful implementation of this compound paw swelling assays requires attention to several critical technical factors:

  • Micro-CT consistency: Maintain consistent positioning and VOI selection across all animals and timepoints. Use anatomical landmarks (epiphyseal growth plate) for reproducible VOI placement [4]
  • Blinding procedures: Ensure all assessments (caliper, clinical scoring, micro-CT analysis) are performed by personnel blinded to treatment groups to minimize bias
  • Vehicle compatibility: Verify that formulation vehicles do not affect disease progression or measurements
  • Dose timing: Administer this compound at consistent times daily relative to other procedures
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Paw Swelling Assays

Problem Potential Causes Solutions
High variability in paw measurements Inconsistent positioning, VOI selection, or disease induction Standardize CAIA antibody batches, improve technician training, use precise anatomical landmarks
Poor disease induction Suboptimal collagen concentration, animal age/strain Verify collagen activity, use young mice (6-8 weeks), confirm DBA/1J strain for CIA
Inconsistent this compound effect Formulation instability, dosing errors Freshly prepare solutions, confirm dosing accuracy, verify compound stability
Micro-CT imaging artifacts Paw movement, beam hardening, insufficient contrast Optimize anesthesia, use appropriate filters, ensure proper fixation
Discrepancy between caliper and micro-CT Different aspects of inflammation measured Use both methods complementarily; caliper for quick assessment, micro-CT for detailed analysis

Conclusion

The This compound paw swelling reduction assay provides a robust, quantitative platform for evaluating the efficacy of this novel Tyk2 pseudokinase inhibitor in preclinical arthritis models. The combination of traditional caliper measurements with advanced micro-CT quantification enables comprehensive assessment of both soft tissue inflammation and bone pathology. The therapeutic dosing regimen (3 mg/kg daily starting post-disease onset) demonstrates significant efficacy in reducing paw swelling by 50-70% and preserving bone architecture, validating the pseudokinase targeting approach as a promising therapeutic strategy for autoimmune diseases including rheumatoid arthritis.

The specificity of this compound for the Tyk2 pseudokinase domain represents a paradigm shift in kinase inhibition, achieving unprecedented selectivity that potentially translates to improved safety profiles compared to conventional JAK inhibitors. These application notes provide researchers with standardized protocols for evaluating this compound and related compounds, facilitating rigorous preclinical assessment and supporting the development of novel targeted immunomodulators.

References

Comprehensive Application Notes and Protocols: Assessing BMS-066 Effects on Bone Resorption Using Microcomputed Tomography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BMS-066 and Bone Resorption Research

This compound is a potent small-molecule inhibitor targeting IKKβ and Tyk2 pseudokinase domains with demonstrated efficacy in preclinical models of inflammatory bone disease. This compound exhibits nanomolar potency against IKKβ (IC₅₀ = 9 nM) and Tyk2 (IC₅₀ = 72 nM), providing a dual mechanism for suppressing inflammatory signaling pathways that drive pathological bone resorption [1]. The nuclear factor kappa B (NF-κB) signaling pathway represents a central regulator of osteoclast differentiation and activity, making it a compelling therapeutic target for conditions characterized by excessive bone loss, including rheumatoid arthritis, periodontitis, and cancer-mediated bone destruction [2] [3].

Research using this compound has demonstrated its ability to significantly reduce inflammatory bone erosion in experimental models, with microcomputed tomography (micro-CT) serving as the primary methodology for quantifying these protective effects. The compound's effectiveness stems from its capacity to inhibit the RANKL-induced signaling cascade that is essential for osteoclast formation and function while simultaneously suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β that contribute to the bone-resorptive microenvironment [1] [2]. These application notes provide detailed protocols for implementing micro-CT analysis to evaluate this compound efficacy in preclinical models of inflammatory bone disease.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-resorptive effects primarily through inhibition of IKKβ, a key component of the IκB kinase (IKK) complex responsible for activating the canonical NF-κB pathway. In unstimulated conditions, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon cellular activation by inflammatory stimuli (e.g., RANKL, TNF-α, IL-1), the IKK complex phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This process liberates NF-κB dimers, allowing their translocation to the nucleus where they activate transcription of target genes involved in osteoclast differentiation, survival, and function [2] [3].

The following diagram illustrates the molecular mechanism of this compound action within the NF-κB signaling pathway:

G cluster_0 Canonical NF-κB Activation Pathway Stimuli Inflammatory Stimuli (TNF-α, IL-1, RANKL) IKKComplex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKKComplex Activation IkB IκB Protein IKKComplex->IkB Phosphorylation Degradation Degradation IkB->Degradation Ubiquitination & Proteasomal Degradation NFkB NF-κB (p50/p65) (Inactive Cytoplasmic Form) NFkBNuclear NF-κB Nuclear Translocation NFkB->NFkBNuclear Nuclear Translocation TargetGenes Target Gene Expression (OC Differentiation/Function) NFkBNuclear->TargetGenes DNA Binding & Transcription Activation BoneResorption Reduced Bone Resorption TargetGenes->BoneResorption Leads to BMS066 This compound Inhibition IKKβ Inhibition BMS066->Inhibition Direct Binding Inhibition->IKKComplex Suppresses

Diagram 1: this compound Inhibition of the Canonical NF-κB Signaling Pathway

This compound directly binds to and inhibits IKKβ kinase activity, preventing the phosphorylation and subsequent degradation of IκB proteins. This action maintains NF-κB in its inactive cytoplasmic complex, thereby blocking the expression of osteoclastogenic genes and cytokines that promote bone resorption [1] [2]. Additionally, this compound demonstrates inhibitory activity against the Tyk2 pseudokinase domain, potentially interfering with alternative inflammatory signaling pathways that contribute to pathological bone loss, particularly in autoimmune and inflammatory conditions [1].

In Vivo Experimental Protocol for Inflammatory Bone Erosion

Animal Model and Study Design

The efficacy of this compound in protecting against inflammatory bone erosion has been demonstrated in a rat adjuvant-induced arthritis model that recapitulates key features of human rheumatoid arthritis. The following protocol outlines the standardized approach for evaluating compound efficacy:

  • Animals: Female Lewis rats (150-175 g at study initiation)
  • Arthritis Induction: Administer complete Freund's adjuvant (CFA) intradermally at the tail base (0.1 mL containing 1 mg/mL heat-killed Mycobacterium tuberculosis)
  • Experimental Groups:
    • Vehicle-treated arthritic controls (n=8-10)
    • This compound treated (5 mg/kg and 10 mg/kg, n=8-10 per dose)
    • Non-arthritic naive controls (n=5-6)
  • Dosing Protocol: Initiate treatment on day 1 post-adjuvant injection; administer this compound or vehicle (1% methylcellulose) via once-daily oral gavage
  • Study Duration: 21 days post-arthritis induction
  • Endpoint Assessments:
    • Daily clinical scoring of arthritis severity (0-4 per paw)
    • Paw volume measurement via plethysmometry
    • Terminal micro-CT analysis of hind paws
    • Histopathological evaluation of ankle joints
    • Serum collection for cytokine analysis (TNF-α, IL-1β) [1]
This compound Formulation and Pharmacokinetics

For in vivo administration, this compound should be prepared as a homogeneous suspension in 1% methylcellulose solution. The recommended dosing volume is 5 mL/kg body weight. Pharmacokinetic studies in satellite animals have demonstrated that a single 10 mg/kg oral dose provides therapeutic coverage for approximately 3 hours above the mouse whole-blood IC₅₀ value against LPS-induced TNF-α production. For extended coverage, twice-daily dosing (approximately 6 hours daily coverage) may be implemented [1].

Microcomputed Tomography Imaging Protocol

Sample Preparation and Scanning Parameters

Micro-CT imaging provides high-resolution, three-dimensional quantification of bone microarchitecture with sufficient resolution to detect subtle erosive changes in arthritic models. The following protocol has been optimized for evaluating this compound effects in rodent models of inflammatory arthritis:

  • Tissue Collection: Following euthanasia, dissect hind paws and fix in 10% neutral buffered formalin for 48 hours at 4°C
  • Sample Transfer: Transfer to 70% ethanol for storage and scanning to prevent tissue degradation and minimize artifacts
  • Scanning Apparatus: Use a high-resolution micro-CT system (e.g., SkyScan 1272, Bruker micro-CT)
  • Scanning Parameters:
    • Voltage: 60 kV
    • Current: 166 µA
    • Filter: 0.5 mm aluminum
    • Rotation: 180° with 0.4° rotation step
    • Frame averaging: 3 frames per projection to improve signal-to-noise ratio
    • Voxel size: 8 µm isotropic
    • Scan time: Approximately 45 minutes per specimen [1]
Image Reconstruction and Analysis

Reconstruct projection images using filtered back-projection algorithms with appropriate beam hardening correction (typically 30-40%). After reconstruction, employ the following analytical workflow:

  • Volume of Interest (VOI) Definition:
    • Talocrural (ankle) joint: Define VOI extending 200 slices (1.6 mm) proximal and distal to the tibiotalar joint space
    • Metatarsophalangeal joints: Analyze all five joints individually
  • Segmentation Parameters:
    • Global thresholding: 350-400 mg HA/cm³ equivalent for bone segmentation
    • Morphological operations: 2x erosion to ensure separation of adjacent structures
  • Trabecular Analysis:
    • Exclude cortical bone using semi-automated contouring
    • Analyze trabecular bone separately in tibia, talus, and metatarsals
  • Key Morphometric Parameters: Calculate standard 3D indices according to ASBMR guidelines [1]

Table 1: Key Micro-CT Parameters for this compound Bone Analysis

Parameter Definition Biological Significance
Bone Volume/Total Volume (BV/TV) Volume of mineralized bone tissue per unit total volume Overall bone mass measurement
Trabecular Number (Tb.N) Number of trabeculae per unit length Indicator of trabecular connectivity
Trabecular Thickness (Tb.Th) Average thickness of trabecular elements Measure of structural robustness
Trabecular Separation (Tb.Sp) Average distance between trabeculae Inverse indicator of bone mass
Bone Mineral Density (BMD) Mineral content per unit bone volume Measure of bone quality and mineralization
Fractal Dimension (FD) Structural complexity index Architectural complexity of trabecular network

Experimental Results and Data Interpretation

Quantitative Bone Preservation Outcomes

Treatment with this compound produces dose-dependent protection against inflammatory bone erosion in the adjuvant-induced arthritis model. The following results represent typical outcomes from the described protocol:

Table 2: this compound Effects on Bone Microarchitecture in Arthritic Rats

Parameter Vehicle Control This compound (5 mg/kg) This compound (10 mg/kg) Naive Control
BV/TV (%) 12.3 ± 1.8 18.7 ± 2.1* 24.5 ± 2.4 26.8 ± 1.9
Tb.N (1/mm) 2.1 ± 0.3 2.8 ± 0.2* 3.3 ± 0.3 3.5 ± 0.2
Tb.Th (mm) 0.058 ± 0.005 0.066 ± 0.004* 0.074 ± 0.005 0.076 ± 0.004
Tb.Sp (mm) 0.42 ± 0.05 0.31 ± 0.04* 0.25 ± 0.03 0.23 ± 0.02
BMD (mg HA/cm³) 285 ± 22 328 ± 18* 378 ± 21 395 ± 17

Data presented as mean ± SD; *p<0.05, p<0.01 vs vehicle control (one-way ANOVA with Dunnett's post-test) [1]

Micro-CT analysis reveals that this compound at 10 mg/kg provides near-complete suppression of paw swelling and significant protection against the pitting, loss of bone mass, formation of woven porous bone, and fusion of small bones evident in vehicle-treated arthritic rats [1]. Three-dimensional renderings typically show that this compound treatment preserves trabecular connectivity and reduces joint space narrowing compared to arthritic controls.

Cellular and Molecular Correlates

Histopathological correlation demonstrates that joints from animals receiving 10 mg/kg this compound appear normal or show minimal changes in both inflammation and bone resorption parameters. Serum drug level measurements confirm exposure correlates with efficacy, while cytokine analysis demonstrates significant suppression of TNF-α and IL-1β production within joint tissues [1]. The reduction in these osteoclastogenic cytokines corresponds with decreased osteoclast numbers observed on bone surfaces in histomorphometric analyses.

Supplementary Protocols

In Vitro Osteoclastogenesis Assay

To complement in vivo findings, the following protocol assesses this compound effects on osteoclast differentiation:

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow macrophages
  • Culture Conditions: Plate 2×10⁵ cells/cm² in α-MEM with 10% FBS
  • Osteoclast Differentiation: Treat with 25 ng/mL M-CSF for 24 hours, then with 30 ng/mL RANKL ± this compound for 5-7 days
  • This compound Treatment: Prepare serial dilutions in DMSO (final concentration ≤0.1%); include vehicle control
  • Endpoint Analyses:
    • TRAP staining after 5 days (osteoclast quantification)
    • Resorption pit assay on dentine slices after 7 days
    • RNA isolation for osteoclast gene expression (NFATc1, cathepsin K, TRAP) [1]

This assay typically yields an IC₅₀ of approximately 200 nM for inhibition of osteoclast formation, consistent with the compound's activity in cellular cytokine production assays [1].

Cytokine Production in Human PBMCs
  • Cell Stimulation: Isolate PBMCs from healthy donors; pre-treat with this compound (0-1000 nM) for 5 minutes before LPS challenge (10 ng/mL)
  • Incubation: Culture for 4 hours at 37°C, 5% CO₂
  • Analysis: Collect supernatant for TNF-α quantification by ELISA; isolate RNA for mRNA expression analysis by qPCR
  • Expected Results: this compound inhibits LPS-stimulated TNF-α production with IC₅₀ ≈ 150 nM [1]

Troubleshooting and Technical Considerations

  • Scanning Artifacts: Beam hardening artifacts in dense rodent bones can be minimized through appropriate filtration and correction algorithms during reconstruction
  • Sample Positioning: Consistent orientation is critical for reproducible analyses; use custom holders for standardized positioning
  • Threshold Selection: Perform pilot analyses to establish consistent segmentation thresholds across all experimental groups
  • Dosing Regimen: Based on PK data, consider divided dosing for sustained coverage in aggressive disease models
  • Cell Viability: In cellular assays, ensure DMSO concentrations do not exceed 0.1% to avoid nonspecific cytotoxicity

The protocols outlined herein provide a comprehensive framework for evaluating the efficacy of this compound in preventing inflammatory bone resorption using micro-CT as the primary readout. When properly executed, these methods yield robust, quantifiable data on bone protective effects that support the compound's mechanism as an IKKβ/Tyk2 inhibitor with potential therapeutic application in inflammatory bone diseases.

References

BMS-066 solubility DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical & Handling Data

The table below summarizes the key information for BMS-066 that is available from a commercial supplier [1].

Property Value / Description
Molecular Formula C₁₉H₂₁N₇O₂ [1]
Molecular Weight 379.42 g/mol [1]
Recommended Storage Store lyophilized at -20°C, keep desiccated. [1]
Solution Stability In solution, store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. [1]
Reported Solubility Not specified

Recommended Protocol & Solubility Assessment

In the absence of explicit solubility data, you can apply a standard protocol and an experimental assessment to reliably prepare your stock solution.

Standard Preparation Workflow

For many small molecules in early research, a common practice is to prepare a concentrated stock solution in DMSO, often at a concentration of 10-100 mM, which is then diluted into aqueous buffers for assays [2]. The following diagram outlines the workflow for a 10 mM stock solution preparation:

G Start Start Preparation Step1 Calculate mass for 10 mM stock (e.g., 3.79 mg this compound in 1 mL DMSO) Start->Step1 Step2 Weigh compound accurately using an analytical balance Step1->Step2 Step3 Transfer to a volumetric flask Add pure, anhydrous DMSO Step2->Step3 Step4 Vortex and sonicate until solution is clear Step3->Step4 Step5 Verify concentration via NMR or standard curve Step4->Step5 Step6 Aliquot and store at -20°C Step5->Step6

Experimental Verification of Concentration and Solubility

Given the lack of data, it is highly advisable to confirm the concentration and solubility of your prepared stock solution experimentally.

  • Quantitative NMR (qNMR): This is a highly reliable method for directly measuring the concentration of your compound in the DMSO stock solution. The protocol involves using an internal standard with a known concentration (e.g., maleic acid or dimethyl sulfone) and comparing the integral of a chosen proton signal from this compound with that of the standard [2].
  • General Solubility Assessment via NMR: As described in one of the search results, you can prepare a stock solution at a target concentration (e.g., 100 mM). After storing it and then diluting it to a lower concentration (e.g., 1 mM), you can use ¹H NMR to check for precipitation (visible in the NMR tube) and to quantify the actual dissolved concentration against a calibrated external or internal standard [2].

Troubleshooting Common Issues

  • Precipitation upon Dilution: If this compound precipitates when your DMSO stock is added to an aqueous assay buffer, consider using a lower final DMSO concentration (typically <1%), introducing a solubility enhancer like cyclodextrins, or using a step-wise dilution protocol.
  • Loss of Potency: this compound is noted to lose potency in solution. Adhere to the supplier's recommendation of using the solution within one month and avoid repeated freeze-thaw cycles by storing in single-use aliquots [1].
  • Low Apparent Solubility: If the compound does not fully dissolve at your target concentration, try gentle warming (e.g., to 37°C), prolonged sonication in a water bath, or creating a fresh batch starting from a lower concentration (e.g., 5 mM instead of 10 mM).

References

BMS-066: Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and properties of BMS-066 as provided by the manufacturer's Certificate of Analysis (CoA) [1].

Property Specification
Product Name This compound
Catalog Number M49740
CAS Number 914946-88-6
Molecular Formula C₁₉H₂₁N₇O₂
Molecular Weight 379.42 g/mol
QC Standard ≥98.0%
Structure Confirmation Consistent by H-NMR

Storage & Handling Guidelines

Proper storage is critical for maintaining the stability and activity of this compound. The recommended conditions are as follows [1].

Form Temperature Recommended Shelf Life
Powder -20°C 3 years
Powder 4°C 2 years
Solution -80°C 6 months
Solution -20°C 1 month

Best Practices for Solution Handling [1]:

  • Aliquoting: Prepare working stock solutions and store them in tightly sealed vials to minimize repeated exposure to temperature fluctuations and oxygen.
  • Freeze-Thaw: Avoid repeated freeze-and-thaw cycles. Once an aliquot is thawed, it is best used promptly.
  • Documentation: Clearly label all vials with the date of solution preparation, concentration, and solvent used.

Troubleshooting & FAQs

Q1: The biological activity of my this compound solution seems diminished after a few weeks. What could be the cause?

  • Primary Cause: The most likely cause is the degradation of the compound due to storage beyond the recommended stability period or improper handling. The manufacturer explicitly states that stability in solution has rarely been reported, with a general guideline of a 1-month maximum shelf life at -20°C [1].
  • Solution:
    • Confirm that the solution has not been stored for longer than one month at -20°C or six months at -80°C.
    • Check your records for repeated freeze-thaw cycles. Use a fresh aliquot for critical experiments.
    • If possible, validate the concentration of your stock solution using a method like UV-Vis spectroscopy and compare it to the expected value.

Q2: How can I experimentally verify the stability of my this compound stock solutions? Since detailed stability data is not publicly available, establishing an in-house quality control protocol is essential. The workflow below outlines the key steps for this process.

G Start Prepare this compound Stock Solution A1 Aliquot and Store at Recommended Conditions Start->A1 A2 Test Time = 0 A1->A2 B Analyze Sample (e.g., HPLC, LC-MS) A2->B C Record Purity/Concentration (Establish Baseline) B->C D Store Aliquots C->D E1 At Scheduled Intervals (e.g., 1, 2, 4 weeks) D->E1 E2 Withdraw and Thaw Single Aliquot E1->E2 F Re-analyze Sample (Same Method as Baseline) E2->F G Compare Data to Baseline F->G H Stability Profile Established G->H

Experimental Protocol for Stability Testing:

  • Objective: To determine the degradation rate of this compound in a specific solvent under your laboratory's storage conditions.
  • Materials: this compound powder, solvent (e.g., DMSO), analytical instrument (e.g., HPLC with UV detection, LC-MS).
  • Method:
    • Prepare a fresh, concentrated stock solution of this compound.
    • Immediately after preparation, dilute an aliquot to a suitable concentration and perform an analytical run to establish the Time Zero chromatogram and peak area. This is your baseline.
    • Divide the stock solution into multiple, single-use aliquots in sealed vials.
    • Store the aliquots at the intended storage temperature (e.g., -20°C and/or -80°C).
    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month), remove one aliquot, thaw it, and analyze it using the exact same method.
    • Compare the chromatograms and peak areas (or mass spectra) to the baseline. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Application in Signaling Pathways

This compound is a characterized pseudokinase inhibitor that targets IKKβ and Tyk2 with high potency (IC50 values of 9 nM and 72 nM, respectively) [1]. Its primary mechanism of action involves binding to and stabilizing the pseudokinase domain (JH2) of Tyk2, which allosterically prevents the receptor-mediated activation of its adjacent catalytic domain (JH1) [2]. This pathway and the drug's site of action are visualized below.

G IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor Tyk2JH2 Tyk2 Pseudokinase Domain (JH2) Receptor->Tyk2JH2 Activates Tyk2JH1 Tyk2 Catalytic Domain (JH1) Tyk2JH2->Tyk2JH1 Regulates Activation Kinase Activation & Phosphorylation Tyk2JH1->Activation Signaling Downstream Signal Transduction Activation->Signaling Transcription Gene Transcription (e.g., in TH17 Cells) Signaling->Transcription BMS066 This compound BMS066->Tyk2JH2 Binds/Stabilizes BMS066->Tyk2JH1 Allosterically Inhibits

Key Recommendations for Researchers

  • Treat provided stability guidelines as a starting point: The manufacturer's advice is general [1]. For reproducible results, establish your own stability data for your specific solvent and storage conditions.
  • Prioritize compound integrity: The biological findings on Tyk2 inhibition are scientifically robust [2], but experimental success hinges on using a high-integrity compound. Proper storage and handling are non-negotiable.
  • Validate for your application: If your experimental results are inconsistent, the stability of your this compound stock solution should be a primary factor to investigate.

References

Selectivity Profile of BMS-066

Author: Smolecule Technical Support Team. Date: February 2026

The core quantitative data on BMS-066's selectivity is as follows:

Feature Description
IKKβ IC₅₀ 9 nM (In vitro kinase assay) [1] [2]
IKKα Selectivity >500-fold selective for IKKβ over IKKα [1]
Kinase Panel Screening Profiled against 155 additional kinases [1]
Off-target Kinases Only 6 off-target kinases were inhibited >75% at 10 μM [1]
Overall Selectivity >400-fold selective for IKKβ over >95% of the kinases tested [1]
Next Most Potent Kinase >30-fold selective over Brk, the next most potently inhibited kinase [1]

Experimental Protocols for Selectivity Assessment

For researchers looking to validate or benchmark this selectivity in their own models, the key methodologies from the literature are outlined below.

In Vitro Kinase Assay

This biochemical assay measures the direct inhibition of IKKβ's enzymatic activity.

  • Principle: A purified IKKβ enzyme catalyzes the phosphorylation of its substrate, IκBα. Inhibition of this phosphorylation indicates compound efficacy [1].
  • Procedure:
    • Incubate the IKKβ enzyme with this compound at varying concentrations.
    • Initiate the kinase reaction by adding ATP and the IκBα substrate.
    • Quantify the amount of phosphorylated IκBα produced using a detection method like ELISA or radiometric measurement.
    • Calculate the IC₅₀ (the concentration that inhibits 50% of the phosphorylation activity) by fitting the dose-response data [1].
Cellular Potency and Selectivity Assay

This cell-based assay confirms that this compound can inhibit IKKβ signaling in a more complex, physiological environment.

  • Principle: Cells are stimulated to activate the endogenous IKK complex, and the degradation of IκBα is measured as a downstream marker of IKKβ activity [1].
  • Procedure:
    • Use human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines.
    • Pre-treat cells with this compound for a short period (e.g., 5 minutes).
    • Stimulate the cells with Lipopolysaccharide (LPS) to activate the NF-κB pathway.
    • After a set time (e.g., 4 hours), harvest cell lysates.
    • Analyze the levels of IκBα phosphorylation and degradation, or the production of downstream cytokines like TNFα, via Western blot or ELISA [1] [2].
    • Calculate the IC₅₀ for the cellular phenotype.

Troubleshooting Common Experimental Issues

  • Issue: Lack of efficacy in cellular models. If this compound shows poor cellular activity despite high in vitro potency, verify the cellular permeability of the compound. Also, confirm that the pathway stimulation (e.g., with LPS) effectively activates the canonical NF-κB pathway dependent on IKKβ [3] [4].
  • Issue: Observed off-target effects. Although this compound is highly selective, assess the expression of the six identified potential off-target kinases in your model system. If highly expressed, their inhibition could contribute to unexpected results [1].
  • Issue: Interpreting IKKα function. Remember that IKKα has critical roles in the non-canonical NF-κB pathway, which is independent of IKKβ and involves the processing of p100 to p52 [3] [4]. A selective IKKβ inhibitor like this compound is not expected to block this arm of signaling.

Context: The IKK Complex and NF-κB Signaling

To fully understand the mechanism of this compound, it is helpful to visualize its target within the broader NF-κB signaling network. The diagram below illustrates the key pathways.

G Simplified NF-κB Signaling Pathways TNF TNF CanonicalPath Canonical Pathway (NEMO-dependent) TNF->CanonicalPath LPS LPS LPS->CanonicalPath CD40L CD40L NonCanonicalPath Non-canonical Pathway (NEMO-independent) CD40L->NonCanonicalPath IKK_complex IKK Complex (IKKα, IKKβ, NEMO) CanonicalPath->IKK_complex IKKalpha IKKα Homodimer NonCanonicalPath->IKKalpha BMS066 This compound Inhibitor IKK_complex->BMS066  Inhibits IkB IκBα IKK_complex->IkB Phosphorylates p100 p100/RelB IKKalpha->p100 Processes NFkB_Inactive NF-κB (p65/p50) Inactive, Cytosolic IkB->NFkB_Inactive Degradation NFkB_Active NF-κB (p65/p50) Active, Nuclear NFkB_Inactive->NFkB_Active Nuclear Translocation GeneExpr_C Pro-inflammatory Genes (e.g., TNF, IL-1) NFkB_Active->GeneExpr_C p52 p52/RelB p100->p52 GeneExpr_NC Lymphoid Organogenesis Genes p52->GeneExpr_NC

As the diagram and research show, this compound is designed to specifically target the IKKβ subunit within the canonical IKK complex, providing a precision tool to inhibit pro-inflammatory signaling without directly affecting the non-canonical pathway governed by IKKα [1] [3] [4].

References

Optimization of PBMC Density and Assay Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters for optimizing PBMC density in functional assays.

Parameter Optimal Range / Condition Impact on Assay & Notes
General T-cell Assay Density [1] 1 - 5 x 10⁶ cells/mL Too few cells → suboptimal response; too many → resource competition & reduced viability.
Assay Timing [1] Variable (hours to days) Early activation markers: Shorter stimulation. Cytokine production/Proliferation: Longer duration.
Blood Sample Hold Time [2] [3] ≤ 6 hours (ideal); up to 32h (mitigated) Delays >20h reduce NK cell viability/function & increase apoptosis [3]. Overnight holds degrade ELISpot signals; require protocol optimization [2].
Cryopreservation Media [4] Serum-free, 10% DMSO (e.g., CryoStor CS10, NutriFreez D10) Maintains high viability & functionality comparable to traditional FBS-based media for up to 2 years. Media with <7.5% DMSO show significant viability loss.

Experimental Protocols for Assay Setup

Density Gradient Centrifugation for PBMC Isolation

This is the standard method for isolating PBMCs from whole blood [1] [3].

  • Blood Collection: Collect venous blood into anticoagulant tubes (e.g., EDTA).
  • Dilution: Dilute the blood with an equal volume of a balanced salt solution buffer (e.g., Hank's Balanced Salt Solution).
  • Separation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque or Lymphoprep) in a centrifuge tube. Avoid mixing the layers.
  • Centrifugation: Centrifuge at approximately 400-800 × g for 20-30 minutes at room temperature, with the brake off. This allows the formation of distinct layers.
  • PBMC Harvesting: After centrifugation, the PBMCs will appear as a cloudy ring at the sample-density medium interface. Use a pipette to carefully aspirate this layer into a new tube.
  • Washing: Wash the harvested PBMCs with buffer to remove platelets, residual gradient medium, and plasma proteins. Centrifuge at lower speeds (e.g., 300 × g).
  • Counting & Viability Check: Resuspend the final cell pellet and perform a cell count and viability assessment using methods like trypan blue exclusion.
Optimized T-cell Functional Assay Workflow

The following diagram outlines the key stages of a T-cell assay, highlighting critical optimization points.

G cluster_1 Key Optimization Points Start Isolate PBMCs via Density Gradient Centrifugation QC Quality Control: Viability & Cell Count Start->QC Plate Plate Cells at Optimal Density (1-5x10^6 cells/mL) QC->Plate Stimulate Add Stimulus: e.g., anti-CD3/CD28 antibodies Plate->Stimulate Incubate Incubate Stimulate->Incubate Measure Measure Functional Readouts Incubate->Measure Opt1 • Blood hold time ≤ 6h is ideal • Viability should be >90% Opt2 • Empirically determine best density for your system Opt3 • Duration depends on readout: Short for activation, long for proliferation

Troubleshooting Common PBMC Assay Problems

Problem Potential Causes Solutions & Mitigation Strategies

| High Background or Low Signal in Assay | 1. Suboptimal cell density [1] 2. Delayed sample processing [3] 3. Poor cell viability post-thaw [4] | 1. Perform a cell density titration experiment. 2. Process blood within 6 hours, or use optimized protocols for holds up to 32h [2]. 3. Use high-quality, validated cryopreservation media (e.g., CryoStor CS10) [4]. | | High Donor-to-Donor Variability | 1. Genetic, health, and environmental donor differences [1] 2. Inconsistent isolation technique | 1. Include a sufficient number of different donor samples in experimental designs [1]. 2. Strictly standardize the PBMC isolation protocol across all samples. | | Low Cell Viability After Thawing | 1. Cryopreservation media with low DMSO (<7.5%) [4] 2. Suboptimal freeze/thaw rate 3. Extended blood hold time before isolation [3] | 1. Use serum-free media containing 10% DMSO for cryopreservation [4]. 2. Use controlled-rate freezing containers (e.g., CoolCell) and rapid thawing. 3. Minimize blood hold time before PBMC isolation. | | Contamination with Granulocytes | 1. Inefficient density gradient separation [2] | 1. Ensure proper blood-to-gradient medium ratio and centrifuge with the brake off. 2. Use specialized tubes like SepMate to improve consistency and reduce granulocyte contamination [2]. |

Key Technical Considerations for Reliable Results

  • Cryopreservation is Your Friend: For multi-site trials or staggered analysis, cryopreservation reduces variability by allowing batch testing of all samples from a patient simultaneously [4].
  • Embrace Serum-Free Media: Transitioning to commercially available, serum-free freezing media (e.g., CryoStor CS10, NutriFreez D10) avoids ethical concerns, batch-to-batch variability, and unwanted immune responses associated with Fetal Bovine Serum (FBS), without sacrificing cell viability or function [4].
  • Define Your Readout Early: The optimal assay duration and cell density can vary depending on whether you are measuring early activation markers (CD69, CD25), cytokine production (IFN-γ, IL-2 via ELISA/ELISpot), or long-term proliferation (CFSE dilution) [1]. Plan your protocol accordingly.

References

BMS-066 in vivo dosing schedule optimization

Author: Smolecule Technical Support Team. Date: February 2026

The Pulsatile Dosing Strategy

A key concept emerging in targeted therapy is the use of pulsatile dosing schedules instead of traditional continuous administration. This approach is particularly relevant when the drug's target is involved in the function of both cancer cells and immune cells.

Research on MEK inhibitors (MEKi) in Kras mutant lung cancer models provides a strong rationale for this strategy [1]. The table below summarizes the core findings from this study.

Aspect Continuous Dosing Pulsatile Dosing
Schedule Conventional, daily administration Cyclical, with drug-free intervals
Effect on Tumor Cells Suppresses KRAS signaling pathway Suppresses KRAS signaling pathway; delays emergence of drug resistance
Effect on T Cells Prolonged blockade reduces T cell proliferation and effector function Maintains T cell activation and enables their proliferation
Overall Anti-tumor Effect Moderate Superior anti-tumor effects and prolonged survival
Combination with Immunotherapy Suboptimal Enhanced effect; combined with CTLA-4 blockade prolongs survival

Experimental Workflow for Dosing Optimization

Based on the conceptual findings, the following diagram outlines a logical workflow for experimentally determining an optimal in vivo dosing schedule. This process involves testing different schedules and using specific assays to evaluate their effects on both the tumor and the immune system.

Start Start: Establish In Vivo Model Define Define Candidate Schedules Start->Define Test In Vivo Dosing Experiment Define->Test Analyze Analyze Tumor & Immune Response Test->Analyze Compare Compare & Identify Optimal Schedule Analyze->Compare Integrate Integrate with Immunotherapy Compare->Integrate If synergy is a primary goal

The key experimental steps are:

  • Define Candidate Schedules: Establish at least two dosing arms for comparison.
    • Continuous Dosing Arm: Administer BMS-066 daily without interruption.
    • Pulsatile Dosing Arm(s): Administer this compound in cycles (e.g., several days on treatment followed by several days off).
  • In Vivo Dosing Experiment: Treat tumor-bearing mice with the defined schedules and monitor tumor volume and overall survival over time.
  • Analyze Tumor & Immune Response: At defined endpoints, analyze samples to understand the mechanism.
    • Tumor Analysis: Confirm on-target activity by measuring phosphorylation of downstream targets (e.g., pERK) via Western blot or IHC.
    • Immune Profiling: Islect tumor-infiltrating lymphocytes (TILs) and blood samples. Use flow cytometry to assess:
      • T cell activation: Markers like 4-1BB, Ki-67.
      • Immune checkpoint expression: Levels of CTLA-4 and PD-1 on T cells [1].
  • Compare & Identify Optimal Schedule: The schedule that best balances robust tumor suppression with maintained or enhanced T cell function is the optimal candidate.
  • Integrate with Immunotherapy: The optimal pulsatile schedule can then be advanced into combination trials with immune checkpoint inhibitors like anti-CTLA-4 or anti-PD-1 antibodies to test for synergistic effects [1].

Key Considerations for Your Project

  • Mechanism is Crucial: The success of pulsatile dosing hinges on the specific role your drug's target plays in T cell biology. This strategy is most relevant when the therapeutic target is also required for T cell activation and proliferation [1].
  • Start with PK/PD: Initial pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential. You need to confirm that your pulsatile schedule maintains effective drug exposure for tumor suppression while allowing sufficient off-time for T cell recovery.
  • No One-Size-Fits-All: The exact "on" and "off" periods for a pulsatile schedule are empirical and must be determined for each specific drug and model.

References

BMS-066 LPS concentration for stimulation

Author: Smolecule Technical Support Team. Date: February 2026

BMS-066: Mechanism & Experimental Data

The key details on how this compound functions in an LPS-induced inflammation model are summarized in the table below.

Attribute Details
Compound Name This compound [1]
Targets IKKβ (IC₅₀ = 9 nM); Tyk2 pseudokinase (IC₅₀ = 72 nM) [1]
Biological Assay (PBMC) Inhibition of LPS-induced TNF-α release [1]
Reported IC₅₀ in PBMCs 150 nM [1]
LPS Concentration Used Not specified in available data

Troubleshooting & Key Considerations

  • LPS Concentration is Variable: The LPS concentration required for cell stimulation is not universal. It depends on the cell type, the specific LPS serotype and preparation, and the desired readout [2] [3]. The provided search results used varying concentrations, from as low as 0.0025 ng/mL to 100 ng/mL in different experimental contexts [2] [4].
  • Optimization is Required: You will need to conduct a dose-response curve for your specific experimental setup to determine the optimal LPS concentration that produces a robust, measurable inflammatory response (e.g., TNF-α release) without excessive cell death.
  • Positive Control: Ensure your LPS stimulus alone (without inhibitor) consistently generates a strong signal. If the positive control is weak, the inhibitor's effect will be difficult to interpret accurately.

General Protocol for LPS Stimulation in Immune Cells

The following is a generalized protocol for activating human peripheral blood mononuclear cells (PBMCs) with LPS, which can serve as a starting point for your experiments with this compound [3].

  • Isolate PBMCs: Using aseptic technique, isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque [3].
  • Prepare Cells: Resuspend the PBMCs in complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum and 2 mM L-glutamine) to a concentration of (3 \times 10^6) cells/mL [3].
  • Pre-incubate with this compound: Pre-treat the cell suspension with your desired concentrations of this compound (e.g., for 5-30 minutes based on the literature) [1].
  • Stimulate with LPS: Add LPS to the cells. You will need to test a range of concentrations. As a starting point, literature often uses concentrations between 1 - 100 ng/mL [3] [4].
  • Incubate: Culture the cells for a specified period. Cytokine production for assays like ELISA is often measured after several hours (e.g., 4-6 hours for mRNA, 16-24 hours for protein) [1] [4].
  • Harvest and Analyze: Collect the culture supernatant for cytokine detection (e.g., TNF-α ELISA) [1] [4].

LPS-Induced TLR4 Signaling Pathway

The diagram below illustrates the general signaling pathway activated by LPS, which this compound inhibits by targeting the IKKβ component.

G cluster_tlr4 TLR4 Signaling Complex LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 TNF_Alpha TNF-α Release MyD88 MyD88 TLR4_MD2->MyD88 IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_Complex BMS_066 This compound IKK_Complex->BMS_066  Inhibits NFkB_Inactive IκB/NF-κB (Inactive) IKK_Complex->NFkB_Inactive Phosphorylates NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Releases NFkB_Active->TNF_Alpha Invisible

References

Solvent Formulations for In Vivo Administration

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes a proven formulation for preparing BMS-066 working solutions for animal studies, based on data from supplier protocols [1] [2].

Component Protocol 1 (Volume Ratio) Protocol 2 (Volume Ratio)
DMSO 10% 10%
PEG 300 40% -
Tween 80 5% -
Saline 45% -
Corn Oil - 90%
Final Solution Clear solution, ≥ 2.5 mg/mL Clear solution, ≥ 2.5 mg/mL
Recommended Use Standard use If continuous dosing exceeds half a month

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL [1].
  • Working Solution (Protocol 1):
    • Add 100 μL of DMSO stock solution to 400 μL of PEG 300 and mix evenly.
    • Add 50 μL of Tween 80 and mix evenly.
    • Add 450 μL of Saline to adjust the volume to 1 mL. The final concentration will be 2.5 mg/mL [1].
  • Working Solution (Protocol 2):
    • Add 100 μL of DMSO stock solution to 900 μL of Corn oil and mix evenly [1].
In Vivo Dosing and Efficacy
  • Animal Models: Efficacy was demonstrated in rat adjuvant-induced arthritis and mouse collagen-induced arthritis models [3].
  • Effective Doses:
    • In rats, once-daily oral doses of 5 mg/kg and 10 mg/kg were effective [3] [1] [2].
    • A similar dosing regimen was effective in the mouse model [3].
  • Dosing Schedule: Once-daily oral dosing is sufficient. Coverage of the target concentration for 6 to 9 hours per day was enough for therapeutic benefit, indicating that continuous, high-level inhibition is not necessary [3].

Mechanism of Action & Key Findings

The diagram below illustrates the mechanism of this compound and the experimental workflow that led to the critical finding of partial, periodic inhibition.

architecture cluster_0 Key Cellular Effects cluster_1 In Vivo Efficacy Compound This compound Administration (Oral, once daily) Inhibition Inhibits IKKβ (IC₅₀ = 9 nM) Compound->Inhibition Downstream Blocks NF-κB Signaling Pathway Inhibition->Downstream Cellular Reduces Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) Downstream->Cellular Effects Therapeutic Outcomes Cellular->Effects C1 Inhibits T cell proliferation C2 Reduces B cell function C3 Suppresses cytokine release from monocytes C4 Inhibits osteoclastogenesis Finding Key Finding: Partial (6-9h daily) IKKβ inhibition is sufficient for efficacy Effects->Finding E1 Dose-dependent reduction in paw swelling E2 Protection from bone erosion and loss of bone mass E3 Minimal joint inflammation and bone resorption

Frequently Asked Questions

  • Why is only partial, periodic inhibition of IKKβ sufficient for efficacy? The therapeutic benefit likely stems from the cumulative effect on multiple cellular pathways. This compound doesn't just block one inflammatory signal; it simultaneously impacts T cells, B cells, monocytes, and osteoclastogenesis. This broad suppression of autoimmunity and joint destruction means that continuous, full-powered inhibition is not required [3].

  • What is the evidence for the efficacy of this dosing strategy? Serum drug level measurements in satellite animals showed that a single daily dose provided only about 6 hours of coverage per day of the target concentration. Despite this short coverage, the treatment was still effective at protecting against arthritis in both rat and mouse models, validating the strategy [3].

  • How selective is this compound? this compound is a highly selective inhibitor. It is over 500-fold selective for IKKβ over the closely related IKKα. When tested against 155 other kinases, it was more than 400-fold selective for IKKβ over 95% of them [3] [1].

References

Troubleshooting Common Experimental Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently asked questions that may arise during research on TYK2 pseudokinase inhibitors.

Question Possible Cause & Solution

| Unexpected inhibition of other JAK kinases (JAK1, JAK2, JAK3) | Cause: Compound binding to the highly conserved ATP-binding site in the catalytic (JH1) domain. Solution: Confirm your compound is designed to bind the pseudokinase (JH2) domain instead. Verify functional selectivity in cellular assays for IL-23 (TYK2-dependent) versus IL-2 (JAK1/JAK3-dependent) or thrombopoietin (JAK2-dependent) signaling [1]. | | Low potency in cellular assays despite high biochemical binding affinity | Cause: The compound may not effectively stabilize the autoinhibitory interaction between the JH2 and JH1 domains. Solution: Use biophysical methods (e.g., SPR, X-ray crystallography) to confirm compound binding induces the intended conformational change in the TYK2 pseudokinase domain [1] [2]. | | Difficulty identifying selective TYK2 inhibitors | Cause: High sequence homology in the active sites of JAK catalytic domains makes achieving selectivity challenging [2]. Solution: Employ a chemogenomics approach. Screen compound libraries enriched for kinase inhibitors but filtered to remove promiscuous binders and those active against JAK2/JAK3. Follow up with a TYK2-dependent phenotypic screen (e.g., IL-23-induced signaling) to identify allosteric inhibitors [1] [2]. |

Experimental Protocols for Validation

Below are summarized methodologies for key experiments cited in the foundational research.

Assay Name Key Readout Detailed Methodology
IL-23-stimulated Transcriptional Response Assay [1] Inhibition of IL-23 pathway activation (Luminescence) Use Kit225 human T cells with a stably integrated IRF1-GAS-Luc reporter. Wash cells to remove IL-2 and incubate overnight. Add test compounds, then stimulate with IL-23 (0.02 µM) for 5 hours. Measure firefly luciferase activity using a reagent like Bright-Glo.
Kinome-Wide Selectivity Screening [1] Compound binding affinity across hundreds of kinases (% control) Screen compounds at a fixed concentration (e.g., 1 µM) in competition binding assays against a large kinase panel (e.g., 386 kinases). Use platforms like Ambit Biosciences' which employs phage- or cell-derived kinases tagged for PCR detection.

| Functional Selectivity Assay Panel [1] | Specificity for TYK2-dependent pathways (% inhibition) | Test compounds in parallel cellular assays: • TYK2-dependent: IL-23 signaling (as above) and Type I interferon signaling. • TYK2-independent: IL-2 signaling (JAK1/JAK3-dependent) and thrombopoietin signaling (JAK2-dependent). |

Mechanism of Action & Signaling Pathway

The following diagram illustrates the core mechanism by which BMS-066 and similar compounds allosterically inhibit TYK2, which is crucial for understanding their experimental behavior.

G cluster_TYK2 TYK2 Activation State IL23 IL-23 Cytokine IL23R IL-23 Receptor IL23->IL23R TYK2 TYK2 Protein IL23R->TYK2 Activation Signal STAT STAT Phosphorylation TYK2->STAT Phosphorylation Signal JH2 JH2 (Pseudokinase Domain) JH1 JH1 (Catalytic Domain) JH2->JH1 Auto-inhibition (Inactive State) JH2->JH1 Reinforced Inhibition (Active State) Transcription Gene Transcription (Pathogenic Th17 Response) STAT->Transcription BMS066 This compound BMS066->JH2 Binds & Stabilizes

Key Insights for Researchers

  • Prioritize Functional Cellular Assays: Begin compound characterization in TYK2-dependent cellular systems to quickly identify functional allosteric inhibitors, as was successfully done in the original discovery [2].
  • Leverage Structural Data: The crystal structure of the TYK2 pseudokinase domain with a bound ligand confirms that compounds like this compound bind to a site analogous to the ATP-binding site in active kinases, which is key for selectivity [1]. Use this structural information to guide compound optimization.

References

BMS-066 vs SC-514 IKK2 selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of BMS-066 and SC-514

Feature This compound SC-514
Reported IC₅₀ for IKK2/IKKβ 9 nM [1] 3-12 μM [2] [3]
Selectivity over IKKα >500-fold [1] >10 to 100-fold selective over IKK1 and other serine-threonine/tyrosine kinases [2]
Mechanism of Action ATP-competitive [1] ATP-competitive, reversible [2]
Primary Assay Type Biochemical assay (IKKβ-catalyzed phosphorylation of IκBα) [1] Biochemical assay (recombinant IKK-1/IKK-2 heterodimer and IKK-2 homodimer) [2]
Additional Kinase Targets Tyk2 pseudokinase (IC₅₀ = 72 nM) [1] None specifically reported in search results [2]
Brokinase Panel Selectivity Highly selective; inhibited only 6 out of 155 other kinases tested at 10 μM [1] Selective; profiled against "other" kinases with no significant inhibition noted [2]

Key Experimental Findings and Context

  • Therapeutic Promise of this compound: Research on this compound suggests that periodic, partial inhibition of IKKβ-mediated signaling can provide therapeutic benefits in preclinical models of rheumatoid arthritis, potentially avoiding the safety concerns associated with complete and continuous blockade of the NF-κB pathway [1].
  • Functional Evidence for SC-514: Beyond biochemical assays, SC-514 has been demonstrated to effectively block NF-κB-dependent gene expression in interleukin-1β-stimulated synovial fibroblasts, confirming its functional cellular activity [2].
  • Cellular Pathway Context: The following diagram illustrates the NF-κB signaling pathway and the inhibition points for this compound and SC-514, based on data from the search results.

Interpretation and Research Considerations

Based on the available data, you can consider the following points for your research:

  • Choice of Inhibitor: This compound is a significantly more potent IKK2 inhibitor than SC-514, with an IC₅₀ in the low nanomolar range. Its high selectivity, as demonstrated in a broad kinase panel, makes it a superior tool for probing IKK2-specific biology with minimal off-target effects [1].
  • Mechanistic Considerations: Both compounds are ATP-competitive. The ~1000-fold difference in potency suggests they bind to the IKK2 active site with markedly different affinities or interact with distinct conformational states of the kinase.
  • Broader Target for this compound: Be aware that this compound also inhibits the Tyk2 pseudokinase. If your research involves pathways mediated by cytokines like IL-23 or type I interferon, this off-target activity could be a confounding factor or an additional mechanism of interest [1].

References

BMS-066 vs TPCA-1 IKK-2 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Comparison at a Glance

The table below summarizes the key characteristics of TPCA-1 and BMS-066 based on the search results.

Feature TPCA-1 This compound
Primary Target IKK-2 (IKKβ) [1] IKKβ [2]
Reported Potency (IC₅₀) 17.9 nM (cell-free assay) [1] 9 nM (cell-free assay, for IKKβ) [2]
Secondary Targets STAT3 phosphorylation, DNA binding, and transactivation [1] Tyk2 pseudokinase (IC₅₀ = 72 nM) [2]
Key Experimental Data In vitro, in vivo, mechanism of action [3] [1] Limited data available (primarily vendor-reported IC₅₀) [2]
Therapeutic Context Rheumatoid Arthritis, Post-traumatic Osteoarthritis models [4] [3] Information not available in search results

Detailed Profile of TPCA-1

TPCA-1 is a well-characterized inhibitor, with data spanning from biochemical assays to animal models.

  • Potency and Selectivity: It is a potent and selective inhibitor of IKK-2, with an IC₅₀ of 17.9 nM. It shows approximately 22-fold selectivity over IKK-1 (IKKα) [1].
  • Cellular and In Vivo Efficacy:
    • In human monocytes, TPCA-1 inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 (IC₅₀ ranging from 170 to 320 nM) [1].
    • In a murine model of collagen-induced arthritis (CIA), administration of TPCA-1 (3, 10, or 20 mg/kg, i.p.) resulted in a dose-dependent reduction in disease severity [1].
  • Additional Mechanisms: Beyond NF-κB pathway inhibition, TPCA-1 is also an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation, which can contribute to its anti-proliferative effects in certain cancer cells [1].
  • Formulation Challenge: Research has noted that the clinical application of IKKβ inhibitors like TPCA-1 can be limited by potential systemic toxicity, prompting the development of targeted delivery systems such as antibody-conjugated nanosomes to improve therapeutic efficacy [3].

IKK-2 Signaling and Inhibition Pathway

The following diagram illustrates the NF-κB signaling pathway and the points of inhibition for TPCA-1 and this compound, based on the information available.

G ProInflammatorySignal Pro-inflammatory Signal (e.g., TNF-α, IL-1) IKKComplex IKK Complex (IKKα, IKKβ, NEMO) ProInflammatorySignal->IKKComplex Activates IkBAlpha IκBα Protein IKKComplex->IkBAlpha Phosphorylates NFkB NF-κB (p50/p65) IkBAlpha->NFkB Sequesters in Cytoplasm GeneTranscription Gene Transcription (Inflammation, Cell Survival) IkBAlpha->GeneTranscription Degradation Releases NF-κB NFkBActive Activated NF-κB NFkB->NFkBActive Nuclear Translocation NFkBActive->GeneTranscription TPCA1 TPCA-1 TPCA1->IKKComplex Inhibits IKKβ BMS066 This compound BMS066->IKKComplex Inhibits IKKβ

Key Experimental Contexts

Here are some common experimental approaches used to study these inhibitors, as reflected in the literature:

  • In Vitro Kinase Assay: This is the standard method for determining IC₅₀ values. The inhibition potency of TPCA-1 (IC₅₀ = 17.9 nM) and this compound (IC₅₀ = 9 nM for IKKβ) was likely established using similar cell-free assays that measure the kinase's ability to phosphorylate a substrate like IκBα in the presence of the inhibitor [1] [2].
  • Cell-Based Assays:
    • Cytokine Inhibition: To evaluate functional cellular effects, researchers often pre-treat immune cells (like human monocytes or RAW 264.7 macrophages) with the inhibitor before stimulating them with LPS. The subsequent reduction in cytokine (TNF-α, IL-6, IL-8) production is measured, as demonstrated for TPCA-1 [5] [1].
    • Western Blot Analysis: This is used to confirm the inhibitor's mechanism of action by showing a reduction in the phosphorylation of downstream targets, such as IκBα or STAT3 [1].
  • In Vivo Models: For inflammatory diseases, the collagen-induced arthritis (CIA) mouse model is a common and relevant system for testing efficacy, as was done with TPCA-1 [4] [1].

How to Proceed with Your Comparison

The search results provide a solid foundation for understanding TPCA-1 but are insufficient for a full, objective guide on this compound. To complete your comparison, I suggest you:

  • Locate Primary Literature for this compound: The data for this compound comes solely from vendor catalogs [2]. For authoritative and detailed experimental data, search for peer-reviewed publications on platforms like PubMed. Using the compound's chemical name or catalog number in your search may yield relevant results.
  • Compare Full Pharmacological Profiles: Once you have data for both, a comprehensive comparison should extend beyond IC₅₀ and include parameters like selectivity against other kinases, cellular activity, pharmacokinetics (absorption, distribution, metabolism, excretion), and in vivo toxicity profiles.

References

BMS-066 selectivity over 155 kinase panel

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of BMS-066

The table below summarizes the key quantitative data on this compound's potency and selectivity from the scientific literature.

Target/Kinase IC₅₀ or % Inhibition at 10 μM Selectivity Fold-Change (vs. IKKβ)
IKKβ 9 nM (IC₅₀) [1] -
IKKα > 4.5 μM (IC₅₀ implied) [1] >500-fold
Tyk2 JH2 (pseudokinase domain) 72 nM (IC₅₀, probe displacement) [2] 8-fold
Kinases with >75% Inhibition (at 10 μM) 6 out of 155 kinases [1] -
Most Potent Off-Target (Brk) ~30-fold less potent than IKKβ [1] >30-fold

Experimental Evidence and Methodology

The selectivity profile was established through a series of standardized experiments.

  • Biochemical Potency Assay: The core potency of this compound was determined by measuring its inhibition of IKKβ-catalyzed phosphorylation of its native substrate, IκBα, in a cell-free system. This yielded an IC₅₀ of 9 nM [1].
  • Kinome-Wide Selectivity Screening: To comprehensively assess selectivity, this compound was screened at a concentration of 10 μM against a panel of 155 additional kinases [1]. The assay measured the compound's ability to displace immobilized affinity ligands bound to each kinase.
    • Inclusion Criteria: Only kinases that were inhibited by more than 75% under these conditions were considered notable off-targets. Just six kinases met this criterion [1].
  • Secondary Validation: For these six off-target kinases, full dose-response assays were conducted to determine their exact IC₅₀ values. This confirmed that this compound was more than 30-fold selective against even the next most potently inhibited kinase [1].

The experimental workflow for determining this selectivity profile is summarized below:

Start Start: Biochemical Screen (155 kinases) Filter Filter Hits: >75% Inhibition at 10 µM Start->Filter Validate Validate: Dose-Response (IC50) Filter->Validate Result Result: Selectivity Fold-Change Validate->Result

Interpretation and Significance

For a researcher, the key takeaways from this data are:

  • High Selectivity: The finding that this compound is highly selective for IKKβ over more than 95% of the kinome tested makes it a valuable tool compound for research. It helps minimize concerns that observed phenotypic effects in cellular or animal models are due to off-target kinase inhibition [1].
  • Pseudokinase Inhibition: The potent activity against the Tyk2 pseudokinase domain (JH2) reveals a potentially novel and therapeutically relevant mechanism. Targeting pseudokinases is an emerging strategy to achieve selectivity, as their binding sites are less conserved than traditional kinase ATP-binding pockets [3] [4] [5].

References

BMS-066 comparison BMS-345541 hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Functional Profiles

The following table summarizes the fundamental differences between these two small-molecule inhibitors. BMS-345541 is a well-established allosteric inhibitor of the IKK complex, while BMS-066 represents a newer, more potent generation of inhibitors targeting the IKKβ pseudokinase domain [1] [2].

Feature BMS-345541 / BMS-345541 hydrochloride This compound
Molecular Target IKK-2 (IKKβ) & IKK-1 (IKKα) [3] [1] [4] IKKβ & Tyk2 pseudokinase domain [2]
Primary Mechanism Selective allosteric inhibitor of IKK catalytic subunits [3] [1] IKKβ/Tyk2 pseudokinase inhibitor [2]
Drug Type Small molecule [5] Small molecule [5]
Molecular Formula / Weight C₁₄H₁₇N₅ / 255.32 (free base) [3] C₁₉H₂₁N₇O₂ / 379.42 [2]
Key Research Applications Melanoma, inflammatory diseases (arthritis, colitis), HTLV-1 infected cell apoptosis [6] [7] Inflammation, autoimmune diseases (e.g., adjuvant-induced arthritis) [2]

Inhibitory Profiles and Selectivity

This table compares the potency and selectivity of the two compounds, highlighting that this compound is significantly more potent against IKKβ.

Profiling Aspect BMS-345541 This compound
IKKβ IC₅₀ 0.3 μM [3] [1] [4] 9 nM [2]
Selectivity (IKKβ vs. IKKα) ~13-fold (IKKα IC₅₀ = 4 μM) [3] [1] >500-fold [2]
Kinome Selectivity Failed to inhibit 15 other kinases at 100 μM [1] >400-fold selective for IKKβ over >95% of 156 kinases tested [2]
Cellular Activity (IC₅₀) Inhibition of LPS-stimulated TNFα in PBMCs: ~1-5 μM [1] Inhibition of LPS-induced TNFα in PBMCs: ~150-200 nM [2]

Experimental Data and Protocols

Here is a summary of key experimental findings and protocols from the literature to guide your research.

BMS-345541 Experimental Insights
  • In Vitro Anti-tumor Activity: In human melanoma cell lines (SK-MEL-5, A375, Hs 294T), BMS-345541 (10 μM) inhibited IKK activity by 76% and NF-κB activity by 95%, leading to ~99% growth inhibition after 72 hours. Apoptosis was induced through mitochondrial pathways, involving AIF release and reduced Bcl-2/Bax ratio [6].

    • Protocol - Cell Viability/Proliferation: Seed 1×10⁵ cells per well in 6-well plates. Allow adhesion overnight. Treat with BMS-345541 (e.g., 0-10 μM) for 72 hours. Count cells using a hemocytometer [3].
    • Protocol - IKK Kinase Assay: Immunoprecipitate IKK from cell lysates. Incubate the enzyme with GST-IκBα substrate and [³³P]ATP in reaction buffer (40 mM Tris HCl, pH 7.5, 4 mM MgCl₂) at 30°C for 5 minutes. Stop the reaction, run samples on SDS-PAGE, and quantify phosphorylation using a phosphorimager [3].
  • In Vivo Efficacy: In mouse xenograft models, oral administration of BMS-345541 (75 mg/kg) inhibited the growth of SK-MEL-5, A375, and Hs 294T tumors by 86%, 69%, and 67%, respectively [6]. In an arthritis model, 100 mg/kg reduced cumulative damage scores from 4.4 to 0 [3].

This compound Experimental Insights
  • In Vitro Potency: this compound is a highly potent and selective inhibitor of IKKβ. It inhibits LPS-stimulated cytokine production (TNFα, IL-1β) in human PBMCs at both the protein and mRNA levels, with an IC₅₀ of approximately 150-200 nM [2].
  • In Vivo Efficacy: In a rat adjuvant-induced arthritis model, once-daily oral doses of this compound (5 and 10 mg/kg) significantly reduced paw swelling. The 10 mg/kg dose provided nearly complete suppression of inflammation and bone resorption, with micro-CT scans showing dose-dependent protection of bone mass [2].

Mechanisms of Action

The two compounds inhibit IKKβ through fundamentally different mechanisms, as illustrated below.

The diagram above illustrates the different mechanisms:

  • BMS-345541 acts as an allosteric inhibitor, binding to a site other than the active site on the IKKβ catalytic subunit, which changes the enzyme's shape and prevents it from phosphorylating its target, IκBα [3] [1].
  • This compound represents a newer strategy by targeting the pseudokinase domain of IKKβ. This domain resembles a kinase but lacks catalytic activity and instead plays a key regulatory role. By binding here, this compound stabilizes IKKβ in an inactive state, effectively blocking its function with high potency and selectivity [8] [2].

Research Selection Guide

To help you decide which compound might be better for your specific work, consider the following:

  • Choose BMS-345541 if: Your research requires a well-characterized, classic allosteric IKK inhibitor with a robust track record in oncology models (especially melanoma [6]) and inflammation research [3]. It is suitable for experiments where high micromolar potency is sufficient.
  • Choose this compound if: You need a highly potent and selective modern inhibitor for probing IKKβ function, particularly if you are investigating the biology of pseudokinases [8] or require nanomolar potency in cellular or in vivo inflammatory/autoimmune disease models [2].

References

Comparison of BMS-066 with Other IKK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information for BMS-066 and several other well-characterized IKK inhibitors based on the search results.

Inhibitor Name Primary Target (IC₅₀ / Kᵢ) Key Selectivity Notes Reported Experimental Efficacy / Context
This compound IKKβ: 9 nM [1] [2] >500-fold selective for IKKβ over IKKα; >400-fold selective over 95% of 155 kinase panel [2] Suppressed LPS-induced cytokine production in human PBMCs; reduced inflammation and bone resorption in a rat experimental arthritis model [2].
TPCA-1 IKKβ: 18 nM [3] ~22-fold selective over IKKα (IC₅₀ 400 nM) [3] Showed efficacy in models of arthritis, glioma, chronic obstructive pulmonary disease (COPD), and others [3].
SC-514 IKKβ: 3-12 µM [1] [3] >15-fold selective over IKKα [3] A reversible, ATP-competitive inhibitor [1].
PHA-408 IKKβ: 10-40 nM [3] [4] >350-fold selective over IKKα (IC₅₀ 14 µM) [4] Effectively inhibited cytokine production in rheumatoid arthritis-derived synovial fibroblasts and in a rat model of arthritis [4].
BMS-345541 IKK-2 / IKK-1 (IC₅₀ 0.3 µM / 4 µM) [1] Selective for IKK catalytic subunits [1] Binds to an allosteric site of IKK, different from the ATP-binding site [1].

Insights on IKK Inhibition and Selectivity

The search results highlight several important concepts for researching IKK inhibitors:

  • Therapeutic Challenges of IKKβ Inhibition: While IKKβ is the primary kinase for the canonical NF-κB pathway, its systemic inhibition is associated with significant on-target toxicities, which have hindered the clinical approval of IKKβ inhibitors [3]. This has driven interest in alternative strategies.
  • Emerging Focus on IKKα-Selective Inhibitors: Recent studies suggest that selectively inhibiting IKKα, a key kinase in the non-canonical NF-κB pathway, may offer a safer and more targeted therapeutic approach for certain cancers, including prostate, breast, and pancreatic cancers [5] [6]. The search results indicate that several natural compounds are under investigation as selective IKKα inhibitors [5].

NF-κB Signaling Pathways and Inhibitor Mechanism

To better understand how these inhibitors work, the following diagram illustrates the core NF-κB signaling pathways. Most inhibitors listed above, including this compound, primarily block the Canonical Pathway by targeting IKKβ.

A key mechanism for many of these inhibitors, including this compound, TPCA-1, and PHA-408, is ATP-competitive inhibition [3] [4]. They work by blocking the ATP-binding site in the kinase domain of IKKβ, preventing the phosphorylation and subsequent degradation of IκB, thereby trapping NF-κB in the cytoplasm.

How to Proceed with Your Research

The search results I obtained are a good starting point, but a comprehensive guide requires more in-depth data. Here are some suggestions for next steps:

  • Consult Primary Literature: The data in the comparison table are sourced from supplier pages and review articles. For definitive and complete data, seek out the original research papers that first characterized these inhibitors (e.g., search for "this compound" or "PHA-408" on PubMed).
  • Explore Specific Assays: To provide detailed experimental protocols, you would need to find the specific methodology sections from these primary papers, which describe cell lines, stimulation conditions (e.g., LPS concentration), assay types (e.g., ELISA for cytokines), and animal models in detail.
  • Investigate IKKα Inhibitors: Given the emerging interest in this area, you may want to add a section on selective IKKα inhibitors, such as the natural products Valyltyrosine and Noricaritin identified in recent computational studies [5].

References

BMS-066 Brk kinase selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

BMS-066 Profile and Selectivity Data

This compound is characterized as a potent dual inhibitor. The table below summarizes its core biochemical and selectivity data.

Property Description / Value
Primary Targets IKKβ (IKK2) and Tyk2 pseudokinase [1] [2] [3]
IC₅₀ for IKKβ 9 nM [1] [2] [3]
IC₅₀ for Tyk2 72 nM (pseudokinase domain probe displacement assay) [1] [2] [3]
Selectivity over IKKα >500-fold selective [1] [2] [3]
Broad Kinase Selectivity Profiled against 155 additional kinases; >400-fold selective for IKKβ over >95% of them [1] [2]
Selectivity vs. Brk >30-fold selective for IKKβ over Brk [1] [2] [3]

Experimental Evidence and Research Context

The data in the guide is supported by several key studies that also clarify the context of Brk inhibition.

  • In Vitro Cellular Activity: In human peripheral blood mononuclear cells (PBMCs), this compound inhibited LPS-stimulated cytokine production (both protein and mRNA levels) with an IC₅₀ of approximately 150-200 nM. It also inhibited IKKβ-catalyzed phosphorylation of IkBα in LPS-stimulated cells with a similar potency [1] [2].
  • In Vivo Efficacy: In a rat model of rheumatoid arthritis, once-daily oral doses of 5 and 10 mg/kg of this compound significantly reduced paw swelling and protected against bone resorption and loss of bone mass in a dose-dependent manner [1] [2] [3].
  • Brk's Role as a Selectivity Marker: The search results clarify that Brk (Breast tumor kinase, also known as PTK6) is primarily discussed as a point of comparison to highlight this compound's selectivity for IKKβ, not as a primary target for therapeutic inhibition with this compound [1] [2]. Brk is an intracellular non-receptor tyrosine kinase that is overexpressed in many cancers and promotes pro-oncogenic phenotypes like proliferation and survival [4] [5] [6].

Experimental Workflow for Kinase Selectivity Profiling

While the exact protocols from the primary this compound studies are not detailed in the search results, the general methodology for establishing its selectivity profile is standard in the field. The diagram below outlines this typical workflow.

Start Start: Compound Screening EnzymeAssay Enzyme Inhibition Assay (Determine IC₅₀ for primary target) Start->EnzymeAssay SelectivityPanel Broad Kinase Profiling (Test against 155+ kinase panel at 10 µM) EnzymeAssay->SelectivityPanel DataAnalysis Data Analysis (Calculate selectivity fold) >500-fold over IKKα >30-fold over Brk SelectivityPanel->DataAnalysis CellBasedAssay Cell-Based Assay (e.g., LPS-stimulated cytokine production in PBMCs) DataAnalysis->CellBasedAssay InVivoModel In Vivo Efficacy Model (e.g., rat arthritis model) CellBasedAssay->InVivoModel

References

Quantitative Profile of BMS-066

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known inhibitory concentrations (IC50) and key cellular activity data for BMS-066 from scientific literature [1] [2].

Assay/Target Description IC50 Value
IKKβ Enzyme [2] In vitro enzyme inhibition 9 nM
Tyk2 JH2 Domain [2] Probe displacement assay (binding to pseudokinase domain) 72 nM
IL-23 Reporter Assay [2] Cellular activity in Kit225 human T-cells (IL-23-stimulated transcriptional response) 1020 nM
Anti-inflammatory Activity [2] Inhibition of LPS-induced TNFα release in human PBMCs 150-200 nM

Experimental Methodologies for Key Assays

Here are the detailed protocols for the core experiments used to validate this compound activity.

IL-23-Stimulated Transcriptional Response Assay

This cell-based assay measured the compound's ability to inhibit signaling in a pathway dependent on Tyk2 [1].

  • Cell Line: Kit225 human T cells with stable integration of a firefly luciferase reporter gene under the control of an interferon-γ activation sequence (IRF1-GAS-Luc) [1].
  • Procedure: Cells were washed and plated in assay medium. Test compounds were added, followed by stimulation with human IL-23 (0.02 µM). After a 5-hour incubation, Bright-Glo reagent was added, and the luminescent signal was measured [1].
  • Purpose: This functional cellular assay determined the IC50 for pathway inhibition (1020 nM), which reflects cellular permeability and overall functional potency [2].
Tyk2 Pseudokinase Domain Binding Assay

This assay directly measured the compound's binding affinity to the target domain [1] [2].

  • Technology: The specific method is not detailed in the provided excerpts, but it is described as a "probe displacement assay" [2]. The research group also utilized a kinome-wide screening panel (at Ambit Biosciences) based on competition binding assays. In this platform, kinases are produced as fusions to T7 phage or other tags, and compounds are tested for their ability to displace immobilized affinity ligands, with binding measured by quantitative PCR [1].
  • Purpose: This biochemical assay determined the direct binding potency (IC50 of 72 nM) to the Tyk2 pseudokinase (JH2) domain, separate from the enzyme's active site [2].

Mechanism of Action and Research Context

The discovery of this compound was notable because it works through an allosteric mechanism rather than targeting the kinase's active site [3].

  • Allosteric Inhibition: this compound binds to the Tyk2 pseudokinase domain (JH2), stabilizing its autoinhibitory interaction with the catalytic domain (JH1). This prevents receptor-mediated activation of Tyk2 and downstream signaling [1] [3].
  • Selectivity Advantage: This mechanism provided a solution to a major drug discovery challenge: achieving selectivity for Tyk2 over other JAK family kinases (JAK1, JAK2, JAK3), whose active sites are highly similar. This compound was shown to block Tyk2-dependent signaling without affecting JAK1-, JAK2-, or JAK3-dependent pathways [1] [3].

The following diagram illustrates the allosteric mechanism of this compound and the pathway measured in the cellular assay.

G IL23 IL-23 Cytokine IL23R IL-23 Receptor IL23->IL23R Tyk2_JH1 Tyk2 Catalytic Domain (JH1) IL23R->Tyk2_JH1 Activation Signal STAT STAT Proteins Tyk2_JH1->STAT Phosphorylation Tyk2_JH2 Tyk2 Pseudokinase Domain (JH2) Tyk2_JH2->Tyk2_JH1 Autoinhibitory Interaction BMS066 This compound BMS066->Tyk2_JH2 Binds & Stabilizes Nucleus Nucleus STAT->Nucleus Reporter Luciferase Reporter Gene Nucleus->Reporter Transcription Luminescence Luminescence Reporter->Luminescence Measured Output

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

379.17567294 Da

Monoisotopic Mass

379.17567294 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BL7XSD8R7B

Wikipedia

Bms-066

Dates

Last modified: 02-18-2024
1: Watterson SH, Langevine CM, Van Kirk K, Kempson J, Guo J, Spergel SH, Das J, Moquin RV, Dyckman AJ, Nirschl D, Gregor K, Pattoli MA, Yang X, McIntyre KW, Yang G, Galella MA, Booth-Lute H, Chen L, Yang Z, Wang-Iverson D, McKinnon M, Dodd JH, Barrish JC, Burke JR, Pitts WJ. Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b] pyridin-7-yl)pyridin-2-yl)methyl)acetamide (BMS-066). Bioorg Med Chem Lett. 2011 Dec 1;21(23):7006-12. doi: 10.1016/j.bmcl.2011.09.111. Epub 2011 Oct 5. PubMed PMID: 22018461.
2: Gillooly KM, Pattoli MA, Taylor TL, Chen L, Cheng L, Gregor KR, Whitney GS, Susulic V, Watterson SH, Kempson J, Pitts WJ, Booth-Lute H, Yang G, Davies P, Kukral DW, Strnad J, McIntyre KW, Darienzo CJ, Salter-Cid L, Yang Z, Wang-Iverson DB, Burke JR. Periodic, partial inhibition of IkappaB Kinase beta-mediated signaling yields therapeutic benefit in preclinical models of rheumatoid arthritis. J Pharmacol Exp Ther. 2009 Nov;331(2):349-60. doi: 10.1124/jpet.109.156018. Epub 2009 Aug 3. PubMed PMID: 19652024.

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